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4-Amino-2-methyl-1-phenylbutan-2-ol

Cat. No.: B3013066
CAS No.: 63574-07-2
M. Wt: 179.263
InChI Key: QJACQJLZHVHDSA-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-1-phenylbutan-2-ol (CAS 14593-13-6) is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized as a chiral 1,2-amino alcohol, a structural motif of paramount importance in modern organic chemistry due to its prevalence in biologically active molecules and its utility in synthetic applications . The compound features a primary amino group (-NH₂) and a tertiary alcohol (-OH) functional groups on a carbon skeleton that includes a chiral center and a phenyl group separated by an ethyl bridge . This specific arrangement of hard amino and hydroxyl donors within a chiral framework suggests its significant potential as a building block or chiral ligand . Amino alcohols of this class are indispensable tools in asymmetric synthesis, frequently employed as chiral auxiliaries or ligands in metal-catalyzed transformations to control stereochemical outcomes, which is a crucial requirement in the synthesis of enantiomerically pure pharmaceuticals . While direct literature on this compound's applications is limited, its structure indicates strong research relevance. It may serve as a key intermediate in the development of novel pharmaceutical scaffolds, given that the amino alcohol motif is a well-established pharmacophore in treatments for conditions like cardiovascular and respiratory diseases . Furthermore, it could be investigated as a resolving agent for the separation of racemic mixtures of acidic compounds . The physical properties of this compound include a predicted density of 1.031 g/cm³ and a boiling point of 307.3°C at 760 mmHg . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B3013066 4-Amino-2-methyl-1-phenylbutan-2-ol CAS No. 63574-07-2

Properties

IUPAC Name

4-amino-2-methyl-1-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJACQJLZHVHDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63574-07-2
Record name 4-amino-2-methyl-1-phenylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the amino alcohol, 4-Amino-2-methyl-1-phenylbutan-2-ol. This document outlines a plausible synthetic route, detailed experimental protocols, and a comprehensive summary of its physicochemical and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
IUPAC Name This compound[1]
CAS Number 63574-07-2[1]
SMILES CC(CCN)(CC1=CC=CC=C1)O[1]
InChI Key QJACQJLZHVHDSA-UHFFFAOYSA-N[1]
Predicted XlogP 1.2[1]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Table 1: Physicochemical Properties of this compound

Synthesis

A two-step synthetic pathway is proposed for the preparation of this compound. The first step involves the synthesis of the tertiary alcohol precursor, 2-methyl-4-phenylbutan-2-ol, via a Grignard reaction. The second step is the conversion of this alcohol to the target primary amine using the Ritter reaction, followed by hydrolysis.

Synthesis of 2-methyl-4-phenylbutan-2-ol (Precursor)

The synthesis of the alcohol precursor is achieved through the reaction of benzylacetone with a methyl Grignard reagent, such as methylmagnesium chloride.

Reaction Scheme:

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of methylmagnesium chloride (3.0 M in THF).

  • Reaction: To a solution of benzylacetone in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., argon), add the methylmagnesium chloride solution dropwise with constant stirring.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield 2-methyl-4-phenylbutan-2-ol as a colorless oil.

Synthesis of this compound

The amination of the tertiary alcohol is accomplished via the Ritter reaction, which involves the reaction of the alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, followed by hydrolysis of the amide to the desired primary amine.

Reaction Scheme:

  • 2-methyl-4-phenylbutan-2-ol + CH₃CN (in H₂SO₄) → N-(1,1-dimethyl-3-phenylpropyl)acetamide

  • N-(1,1-dimethyl-3-phenylpropyl)acetamide + H₂O/H⁺ → this compound

Experimental Protocol:

  • Ritter Reaction: To a stirred solution of 2-methyl-4-phenylbutan-2-ol in acetonitrile, slowly add concentrated sulfuric acid at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction mixture is carefully poured onto ice and neutralized with a strong base (e.g., NaOH) to hydrolyze the intermediate amide.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography or crystallization to afford this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following table summarizes the expected characteristic data.

Technique Expected Observations
¹H NMR - δ 7.1-7.3 ppm (m, 5H): Protons of the phenyl group. - δ 2.6-2.8 ppm (m, 2H): Methylene protons adjacent to the phenyl group. - δ 1.6-1.8 ppm (m, 2H): Methylene protons adjacent to the amino group. - δ 1.2 ppm (s, 6H): Protons of the two methyl groups. - Broad singlets: For the -OH and -NH₂ protons (exchangeable with D₂O).
¹³C NMR - δ 125-130 ppm: Carbons of the phenyl ring. - δ ~70 ppm: Quaternary carbon attached to the hydroxyl group. - δ ~40-50 ppm: Methylene carbons. - δ ~25-30 ppm: Methyl carbons.
IR (cm⁻¹) - 3300-3500 (broad): O-H and N-H stretching vibrations. - 3000-3100: Aromatic C-H stretching. - 2850-2950: Aliphatic C-H stretching. - 1050-1150: C-O stretching.
Mass Spectrometry - Molecular Ion (M⁺): m/z = 179. - Major Fragments: Fragments corresponding to the loss of water (M-18), loss of a methyl group (M-15), and alpha-cleavage products.

Table 2: Spectroscopic Characterization Data for this compound

Experimental Workflow and Pathway Diagrams

To visualize the synthesis and a potential mechanism of action, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis Workflow cluster_characterization Characterization Benzylacetone Benzylacetone Grignard_Reaction Grignard Reaction Benzylacetone->Grignard_Reaction Grignard_Reagent CH3MgCl Grignard_Reagent->Grignard_Reaction Precursor 2-methyl-4-phenylbutan-2-ol Grignard_Reaction->Precursor Ritter_Reaction Ritter Reaction Precursor->Ritter_Reaction Hydrolysis Hydrolysis Ritter_Reaction->Hydrolysis Final_Product This compound Hydrolysis->Final_Product NMR 1H & 13C NMR Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS

Caption: Overall experimental workflow for the synthesis and characterization of the target compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Drug This compound (Hypothetical Drug) Receptor Target Receptor Drug->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A conceptual diagram of a hypothetical signaling pathway for a drug with a similar structure.

References

4-Amino-2-methyl-1-phenylbutan-2-ol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of 4-Amino-2-methyl-1-phenylbutan-2-ol

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Data is compiled from computational and available database sources.

Chemical Identity and Structure

This compound is a substituted amino alcohol. Its structure consists of a butanol backbone with a phenyl group at the first position, a methyl and a hydroxyl group at the second position, and an amino group at the fourth position.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 63574-07-2 [1]
Molecular Formula C₁₁H₁₇NO [1]
Canonical SMILES CC(CCN)(CC1=CC=CC=C1)O [2]
InChI InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 [1]
InChIKey QJACQJLZHVHDSA-UHFFFAOYSA-N [1]

| Synonyms | this compound |[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Data

Property Value Source
Molecular Weight 179.26 g/mol [1]
Monoisotopic Mass 179.131014166 Da [1]
XLogP3 1.2 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor Count 2 [1]
Rotatable Bond Count 4 [1]
Topological Polar Surface Area 46.3 Ų [1]

| Heavy Atom Count | 13 |[1] |

Spectral and Analytical Data

While specific, experimentally-derived spectra for this compound are not publicly available, predicted data and typical analytical methods can be discussed. Commercial suppliers may offer analytical data such as NMR, HPLC, and LC-MS upon request.[3]

Predicted Mass Spectrometry Data: Predicted collision cross-section (CCS) values provide information about the molecule's shape in the gas phase and can be useful for identification in mass spectrometry-based analyses.[2]

Table 3: Predicted Collision Cross Section (CCS) Values

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 180.13829 141.5
[M+Na]⁺ 202.12023 147.2
[M-H]⁻ 178.12373 143.0

Data calculated using CCSbase.[2]

Experimental Protocols and Methodologies

Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the reviewed literature. However, a general workflow for the synthesis and characterization of a novel amino alcohol of this type can be proposed based on standard organic chemistry methodologies.

General Synthesis Approach: A plausible synthetic route could involve a multi-step process starting from commercially available precursors. For instance, a Grignard-type reaction between a suitable benzylmagnesium halide and an amino-ketone or an epoxide derivative could be a potential strategy, analogous to methods used for similar structures.[4]

Purification Protocol: Post-synthesis, the crude product would typically be purified using the following steps:

  • Quenching: The reaction is carefully quenched with an aqueous solution (e.g., saturated ammonium chloride).[4]

  • Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[5]

  • Washing: The organic layer is washed with brine to remove water-soluble impurities.[5]

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).[5]

  • Concentration: The solvent is removed under reduced pressure.[5]

  • Chromatography: Final purification is achieved via silica gel column chromatography to isolate the target compound.[5]

Analytical Characterization Workflow: The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

G General Experimental Workflow for Synthesis & Characterization cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Purity s1 Reaction Setup (e.g., Grignard Reaction) s2 Workup (Quenching, Extraction) s1->s2 s3 Purification (Column Chromatography) s2->s3 a1 Mass Spectrometry (MS) Molecular Weight Fragmentation s3->a1 Purified Sample a2 NMR Spectroscopy ¹H & ¹³C NMR Connectivity s3->a2 Purified Sample a3 IR Spectroscopy Functional Groups (O-H, N-H, C-H) s3->a3 Purified Sample a4 Purity Analysis HPLC / LC-MS a1->a4 a2->a4 a3->a4

General workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the specific biological activities or signaling pathways associated with this compound. Further research and screening would be required to determine its pharmacological profile.

Safety and Hazards

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this chemical.

G Logical Flow of Chemical Characterization compound Synthesized Compound ms Mass Spectrometry compound->ms nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir hplc HPLC / UPLC compound->hplc mol_weight Molecular Formula & Weight ms->mol_weight structure Molecular Structure & Connectivity nmr->structure func_groups Functional Groups (e.g., -OH, -NH₂) ir->func_groups purity Purity Assessment (%) hplc->purity final Confirmed Identity & Purity mol_weight->final structure->final func_groups->final purity->final

References

Technical Guide: Physicochemical Properties of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the amino alcohol, 4-Amino-2-methyl-1-phenylbutan-2-ol. Due to the limited availability of experimental data for this specific compound, this guide combines computed data from reputable chemical databases with established, general experimental protocols for determining key physicochemical parameters. Furthermore, it touches upon computational methodologies for property prediction, which are crucial in early-stage drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with this and structurally related molecules.

Introduction

This compound is a primary amino alcohol with a chiral center, suggesting potential applications in stereoselective synthesis and as a building block for more complex molecules, including pharmacologically active agents. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide collates the available computational data and provides detailed, generalized experimental methods for its empirical determination.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1]
CAS Number 63574-07-2[1]
Molecular Formula C₁₁H₁₇NO[1]
SMILES CC(CCN)(CC1=CC=CC=C1)O[1]
InChI InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3[1]
InChIKey QJACQJLZHVHDSA-UHFFFAOYSA-N[1]

Physical and Chemical Properties

PropertyPredicted ValueSource
Molecular Weight 179.26 g/mol PubChem[1]
Monoisotopic Mass 179.131014166 DaPubChem[1][2]
XLogP3 1.2PubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem
Refractive Index 1.531ChemAxon (Predicted)
pKa (strongest acidic) 14.8ChemAxon (Predicted)
pKa (strongest basic) 9.9ChemAxon (Predicted)

Experimental Protocols for Physical Property Determination

In the absence of specific experimental data for this compound, this section provides detailed, generalized protocols for determining the melting point, boiling point, and solubility of organic compounds.

Melting Point Determination (Capillary Method)

This method is suitable for solid organic compounds and is used to determine the temperature range over which the solid melts to a liquid.[3][4][5] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (for pulverizing the sample)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently crush the crystalline sample in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[4][5]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T2).

  • The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro Method)

This micro-method is suitable for small quantities of liquid compounds. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7][8]

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with oil or an aluminum block)

  • Rubber band or thread to attach the test tube to the thermometer

Procedure:

  • Add a few drops of the liquid sample into the fusion tube.

  • Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid.[6][9]

  • Attach the fusion tube to a thermometer. The bottom of the fusion tube should be level with the thermometer bulb.

  • Immerse the assembly in a heating bath (e.g., Thiele tube).

  • Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8]

Solubility Determination

This protocol determines the solubility of a compound in various solvents, which can provide insights into its polarity and the presence of acidic or basic functional groups.[10][11]

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or spatula for stirring

  • Solvents (e.g., water, 5% HCl, 5% NaOH, diethyl ether, ethanol)

Procedure:

  • Add approximately 25 mg of the solid compound (or 0.05 mL of a liquid) to a small test tube.

  • Add 0.75 mL of the chosen solvent to the test tube in portions.[11]

  • After each addition, vigorously shake or stir the mixture for at least 60 seconds.[12]

  • Observe the mixture. A compound is considered soluble if it dissolves completely. If a significant portion remains undissolved, it is considered insoluble.

  • To determine the nature of the functional group, a sequence of solvents can be used:

    • Water: Solubility indicates the presence of polar functional groups.

    • 5% HCl: Solubility for a water-insoluble compound suggests a basic functional group, such as an amine.[13]

    • 5% NaOH: Solubility for a water-insoluble compound suggests an acidic functional group.[13]

    • Organic Solvents (e.g., diethyl ether, ethanol): The "like dissolves like" rule applies; nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds in polar solvents.[12]

Computational Prediction of Physicochemical Properties

In modern drug discovery, computational models are frequently used to predict the physicochemical properties of novel compounds, guiding the selection and optimization of drug candidates.[]

pKa Prediction

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's ionization state at a given pH, which in turn affects its solubility, permeability, and target binding.[15][16] Quantitative Structure-Activity Relationship (QSAR) models are commonly employed for pKa prediction.[17][18] These models are built using machine learning algorithms trained on large datasets of experimentally determined pKa values.[15][16] The models use molecular descriptors, which are numerical representations of a molecule's structure, to correlate with its pKa.[18]

Lipophilicity (LogP/LogD) Prediction

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational methods for predicting LogP are typically based on fragmental or atom-based approaches, where the molecule is dissected into fragments or atoms, and the contribution of each to the overall lipophilicity is summed.[19] These methods are trained on extensive databases of experimental LogP values.[19]

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like this compound.

G cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Data Analysis and Application start Novel Compound Synthesis (this compound) comp_pred Computational Property Prediction (pKa, LogP, Solubility) start->comp_pred purity Purity Assessment (HPLC, NMR) comp_pred->purity mp Melting Point Determination purity->mp bp Boiling Point Determination purity->bp sol Solubility Profiling (Aqueous & Organic Solvents) purity->sol data_table Compile Data into Physicochemical Profile mp->data_table bp->data_table sol->data_table formulation Inform Downstream Processes (Formulation, ADME Studies) data_table->formulation

References

4-Amino-2-methyl-1-phenylbutan-2-ol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information on 4-Amino-2-methyl-1-phenylbutan-2-ol. It is intended for informational purposes only. A comprehensive literature search did not yield any published experimental studies, detailed protocols, or biological activity data for this specific compound. Therefore, certain sections of this guide are based on general principles of medicinal chemistry and drug discovery.

Core Compound Identification

The compound of interest is identified by the IUPAC name This compound .

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₇NO[1]

  • CAS Number: 63574-07-2[1]

  • PubChem CID: 65985484[1]

Structure:

(2D Structure available on PubChem) [1][2]

Physicochemical and Predicted Properties

Quantitative data for this compound is limited to computed and predicted properties from chemical databases. No experimentally derived quantitative data from biological or pharmacological studies has been identified in the public domain.

PropertyValueSource
Molecular Weight 179.26 g/mol PubChem[1]
Monoisotopic Mass 179.131014166 DaPubChem[1]
XLogP3 (Predicted) 1.2PubChem[1]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 46.3 ŲPubChem[1]

Synthesis and Experimental Protocols

Note: No specific, experimentally validated synthesis protocol for this compound has been found in published scientific literature. The following represents a generalized, hypothetical workflow for the synthesis of a similar amino alcohol, based on established organic chemistry principles.

Hypothetical Synthesis Workflow

A common approach to synthesizing tertiary alcohols with amine functionalities involves the use of organometallic reagents and protected amines.

G cluster_0 Hypothetical Synthesis Workflow Start Starting Material: Protected Amino Ketone Grignard Grignard Reaction (e.g., Benzylmagnesium chloride) Start->Grignard 1. React with Tertiary_Alcohol Formation of Protected Tertiary Alcohol Grignard->Tertiary_Alcohol 2. Forms Deprotection Deprotection Step (e.g., Acidic Hydrolysis) Tertiary_Alcohol->Deprotection 3. Undergoes Final_Product Final Product: This compound Deprotection->Final_Product 4. Yields G cluster_1 General Drug Discovery and Development Workflow Target_ID Target Identification and Validation Screening High-Throughput Screening (Compound Library) Target_ID->Screening Leads to Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead Identifies 'Hits' for Preclinical Preclinical Studies (In vitro & In vivo Toxicology, PK/PD) Hit_to_Lead->Preclinical Generates 'Leads' for Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Successful candidates move to

References

An In-depth Technical Guide on the Synthesis, Properties, and Potential Applications of 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indole nucleus and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] Modifications to the indole core, such as acylation and carboxylation, can profoundly influence the pharmacological profile of the resulting molecules.[3][4] This technical guide provides a comprehensive overview of the hypothesized properties, synthesis, and potential biological significance of 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid, a compound featuring a substituted indoline core. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

Due to the absence of direct experimental data for the target molecule, the following properties are estimated based on known data for its structural components, including 2,2-dimethyl-2,3-dihydro-1H-indole (CAS: 18023-30-8) and indole-4-carboxylic acid (CAS: 2124-55-2).[5][6]

Table 1: Estimated Physicochemical Properties

PropertyValueSource/Rationale
Molecular Formula C₁₃H₁₅NO₃Calculated
Molecular Weight 233.26 g/mol Calculated
Appearance Likely a solid at room temperature.Based on related carboxylic acids and acetylated aromatics.
Melting Point (°C) >200 (decomposition likely)Inferred from indole-4-carboxylic acid (213-214 °C)[6] and the expected increase due to substitution.
Boiling Point (°C) Not availableExpected to be high and likely to decompose before boiling at atmospheric pressure.
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and alcohols.Based on the general solubility of organic carboxylic acids and aromatic ketones.
pKa ~4-5Estimated for the carboxylic acid group, influenced by the electronic nature of the substituted indoline ring.

Table 2: Spectroscopic Data Signature (Predicted)

TechniqueExpected Features
¹H NMR - Aromatic protons on the benzene ring. - Singlet for the acetyl methyl group (~2.5 ppm). - Singlets for the two methyl groups at the 2-position. - Singlet for the methylene protons at the 3-position. - Broad singlet for the N-H proton. - Broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Carbonyl carbons for the acetyl (~195-205 ppm) and carboxylic acid (~170-180 ppm) groups. - Quaternary carbon at the 2-position. - Methylene carbon at the 3-position. - Aromatic carbons. - Methyl carbons.
IR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (~2500-3300). - N-H stretch (~3300-3500). - C=O stretch from the carboxylic acid (~1700-1725). - C=O stretch from the acetyl group (~1670-1690). - C-H stretches (aromatic and aliphatic). - C=C stretches (aromatic).
Mass Spec (MS) - Molecular ion peak (M+) corresponding to the calculated molecular weight. - Fragmentation patterns showing loss of CH₃, CO, COOH, and other characteristic fragments.

Proposed Synthesis

A plausible synthetic route to 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid is not directly reported. However, a multi-step synthesis can be proposed based on established methodologies for the formation of substituted indolines, such as the Fischer indole synthesis, followed by functional group manipulations.[7]

A potential, albeit challenging, synthetic pathway could involve the following key steps, starting from a suitably substituted aniline precursor:

  • Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with an appropriate ketone to form the indole nucleus.

  • Reduction of the Indole Ring: Conversion of the indole to the corresponding indoline (2,3-dihydroindole).

  • Functional Group Introduction: Introduction of the acetyl and carboxylic acid groups onto the indoline ring. The order of these steps would be critical to manage the directing effects of the substituents.

A more practical approach might involve the synthesis of the substituted indoline core first, followed by functionalization. A patent for a related compound, 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole, outlines a sequence involving Fischer indole synthesis, reduction, nitration, acylation of the nitrogen, and finally reduction of the nitro group.[7] This suggests a viable, though lengthy, strategy.

A hypothetical synthetic workflow is presented below.

Synthetic Workflow A Substituted Aniline B Substituted Phenylhydrazine A->B Diazotization, Reduction C 3,3-Dimethyl-3H-indole intermediate B->C Fischer Indole Synthesis with Isobutyraldehyde D 2,2-Dimethylindoline C->D Reduction (e.g., NaBH4) E 6-Nitro-2,2-dimethylindoline D->E Nitration (HNO3, H2SO4) F 6-Amino-2,2-dimethylindoline E->F Reduction (e.g., H2, Pd/C) G 6-Acetyl-2,2-dimethylindoline F->G Sandmeyer-type reaction or Friedel-Crafts acylation H 4-Bromo-6-acetyl-2,2-dimethylindoline G->H Bromination I Target Molecule H->I Carboxylation (e.g., Grignard, CO2)

Caption: Proposed multi-step synthesis of the target molecule.

Experimental Protocols (Hypothetical):

  • Step 1: Synthesis of 2,2-Dimethylindoline (D). A plausible starting point is the Fischer indole synthesis from phenylhydrazine and isobutyraldehyde to yield 2,2-dimethyl-3H-indole, which is then reduced to 2,2-dimethylindoline.[7]

  • Step 2: Nitration to form 6-Nitro-2,2-dimethylindoline (E). The indoline from the previous step could be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. The para-position to the activating amino group (position 5) is also a likely site of nitration, so separation of isomers would be necessary.

  • Step 3: Reduction to 6-Amino-2,2-dimethylindoline (F). The nitro group can be reduced to an amine via catalytic hydrogenation (e.g., H₂, Pd/C).

  • Step 4: Acetylation to form 6-Acetyl-2,2-dimethylindoline (G). This step is challenging. A direct Friedel-Crafts acylation of the aminoindoline is unlikely to be selective. A more viable route would be a Sandmeyer-type reaction from the 6-aminoindoline to introduce a cyano group, followed by reaction with a Grignard reagent, or conversion of the amine to a diazonium salt and subsequent reaction. Alternatively, Friedel-Crafts acylation of N-protected 2,2-dimethylindoline could be explored, though regioselectivity might be an issue.

  • Step 5: Bromination to form 4-Bromo-6-acetyl-2,2-dimethylindoline (H). Halogenation of the acetylated indoline could introduce a handle for the subsequent carboxylation step. The position of bromination would be directed by the existing substituents.

  • Step 6: Carboxylation to the Target Molecule (I). The bromo derivative could be converted to a Grignard reagent and reacted with carbon dioxide, or subjected to a palladium-catalyzed carboxylation reaction to install the carboxylic acid at the 4-position.

Potential Biological Activity and Applications

The biological activity of 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid has not been reported. However, based on the activities of related compounds, several potential applications can be hypothesized.

  • Anticancer Activity: The indole scaffold is a common feature in many anticancer agents.[8] Modifications at various positions of the indole ring can lead to compounds with potent cytotoxic or cytostatic effects.

  • Antimicrobial and Antifungal Activity: Indole derivatives have been extensively studied for their antimicrobial and antifungal properties.[1] For instance, 3-acyl-6-bromoindoles have shown promising antifungal activity.[3]

  • Enzyme Inhibition: Indole-4-carboxylic acid derivatives have been investigated as inhibitors of various enzymes, including histamine H3 antagonists.[6] The specific substitution pattern of the target molecule could confer inhibitory activity against a range of biological targets.

  • Neurological Applications: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of many neurologically active drugs.[9]

The logical relationship between the structural features and potential biological activities is depicted in the diagram below.

Structure-Activity Relationship cluster_0 Structural Features cluster_1 Potential Biological Activities A Indoline Core X Anticancer A->X Y Antimicrobial A->Y W CNS Activity A->W B 4-Carboxylic Acid B->X Z Enzyme Inhibition B->Z C 6-Acetyl Group C->Y C->Z D 2,2-Dimethyl Substitution D->X Modulates Lipophilicity

Caption: Hypothesized structure-activity relationships.

Safety and Handling

The specific toxicity of 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid is unknown. However, based on the parent compound 2,2-dimethyl-2,3-dihydro-1H-indole, the following hazards may be anticipated: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data for 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid is not currently available, this technical guide provides a comprehensive theoretical framework for its properties, synthesis, and potential applications based on established chemical principles and data from analogous structures. The substituted indoline core represents a promising scaffold for the development of novel therapeutic agents. Further research and experimental validation are necessary to fully elucidate the chemical and biological characteristics of this compound.

References

An In-depth Technical Guide to 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the fundamental molecular properties of 4-Amino-2-methyl-1-phenylbutan-2-ol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The foundational quantitative data for this compound is summarized below. This information is critical for any experimental design, synthesis, or analysis involving this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₇NOPubChem
Molecular Weight 179.26 g/mol PubChem[1][2]
Monoisotopic Mass 179.131014166 DaPubChem[1][2][3]
IUPAC Name This compoundPubChem[1]
CAS Number 63574-07-2PubChem[1]

Experimental Protocols and Methodologies

Detailed experimental protocols, including synthesis, purification, and analytical methods for this compound, are not extensively documented in publicly available literature. Researchers planning to work with this molecule may need to develop or adapt standard organic chemistry protocols for amino alcohols. General methodologies would likely involve:

  • Synthesis: Potential synthetic routes could involve multi-step reactions, such as Grignard reactions followed by amination, or reductive amination pathways. The specific precursors and reaction conditions would need to be determined through retrosynthetic analysis.

  • Purification: Purification of the final compound would typically employ techniques like column chromatography (e.g., silica gel) or recrystallization to achieve the desired purity.

  • Analysis: Characterization and confirmation of the compound's structure and purity would require a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Pathways and Workflows

Currently, there is no specific information available in public databases or literature detailing the signaling pathways or biological activities of this compound. Its structural similarity to other phenylbutan-amino compounds might suggest potential activity as a research chemical, but this has not been substantiated in the available resources.

The logical workflow for investigating a novel compound like this would typically follow the sequence illustrated in the diagram below.

cluster_data Chemical Properties cluster_workflow Standard Research Workflow Compound This compound Formula Formula: C₁₁H₁₇NO Compound->Formula has MW MW: 179.26 g/mol Compound->MW has Synthesis Chemical Synthesis Purification Purification & Analysis Synthesis->Purification leads to Screening In Vitro Screening Purification->Screening enables InVivo In Vivo Studies Screening->InVivo informs

Caption: Logical relationship between chemical properties and a typical research workflow.

References

In-depth Technical Guide: Biological Activity of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Synthetic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the current, publicly available scientific knowledge regarding the biological activity of the chemical compound 4-Amino-2-methyl-1-phenylbutan-2-ol. Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research detailing the pharmacological properties, mechanism of action, and overall biological effects of this specific molecule. This document outlines the known chemical information and highlights the lack of empirical data on its biological activity, thereby identifying a significant gap in the current scientific understanding.

Chemical Identity and Properties

This compound is a synthetic organic compound with the molecular formula C₁₁H₁₇NO.[1] Its chemical structure consists of a phenyl group attached to a butanol backbone, which is further substituted with a methyl group and an amino group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₇NOPubChem[1]
Molecular Weight 179.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 63574-07-2PubChem[1]

A visual representation of the logical relationship between the compound and its known information is provided below.

This compound This compound Chemical_Properties Chemical_Properties This compound->Chemical_Properties Known Biological_Activity Biological_Activity This compound->Biological_Activity Unknown Experimental_Data Experimental_Data Biological_Activity->Experimental_Data Requires Signaling_Pathways Signaling_Pathways Experimental_Data->Signaling_Pathways Elucidates

Caption: Relationship between this compound and its data.

Biological Activity and Pharmacological Data

A thorough and systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, was conducted to identify any published studies on the biological activity of this compound. The search terms included the compound's name, CAS number, and various potential synonyms.

The investigation revealed a significant absence of research pertaining to the pharmacology of this compound. As of the date of this guide, there are no publicly accessible records of:

  • Quantitative Pharmacological Data: No IC₅₀, EC₅₀, Kᵢ, or Kₐ values have been reported.

  • Receptor Binding Assays: There is no information on the affinity of this compound for any biological targets.

  • In Vitro Studies: No published reports on the effects of this compound in cell-based assays are available.

  • In Vivo Studies: No animal or human studies have been documented.

The lack of such fundamental data prevents any meaningful discussion of the compound's potential therapeutic effects, toxicity, or mechanism of action.

Experimental Protocols

Given the absence of published experimental work, this guide cannot provide detailed methodologies for key experiments. Future research efforts would necessitate the development and validation of novel experimental protocols to characterize the biological activity of this compound. A hypothetical workflow for the initial screening of this novel compound is proposed below.

A Compound Synthesis and Purification B High-Throughput Screening (Target Identification) A->B C In Vitro Assays (e.g., Cell Viability, Receptor Binding) B->C D Mechanism of Action Studies C->D E In Vivo Animal Models (Efficacy and Toxicity) D->E F Lead Optimization E->F

Caption: A potential experimental workflow for novel compound evaluation.

Signaling Pathways and Mechanism of Action

Without any experimental data, it is impossible to delineate the signaling pathways that may be modulated by this compound. The elucidation of its mechanism of action would be a primary objective of any future research program dedicated to this compound.

Conclusion and Future Directions

This technical guide has established that there is currently no available scientific literature on the biological activity of this compound. While its chemical properties are documented, its pharmacological profile remains entirely uncharacterized.

For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The compound's unique structure may possess novel biological activities, but comprehensive screening and characterization are required to uncover any potential therapeutic value. Future research should focus on a systematic evaluation of this compound, beginning with broad-based screening to identify potential biological targets, followed by more focused in vitro and in vivo studies to determine its efficacy, potency, and safety. The absence of existing data means that any investigation into this compound would be breaking new ground in the field.

References

4-Amino-2-methyl-1-phenylbutan-2-ol: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the chemical compound 4-Amino-2-methyl-1-phenylbutan-2-ol. Due to a notable absence of published research on its biological activity, this document focuses on its chemical and physical properties, alongside a proposed synthetic route. The lack of biological data precludes a discussion of its pharmacological effects and associated signaling pathways at this time.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical databases and suppliers. A summary of these computed properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₇NOPubChem[1]
Molecular Weight 179.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 63574-07-2PubChem[1]
SMILES CC(CCN)(CC1=CC=CC=C1)OPubChem[1]
InChI InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3PubChem[1]
Predicted XLogP3 1.2PubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]

Table 1: Physicochemical Properties of this compound. [1]

Synthesis

While no specific literature detailing the synthesis of this compound was found, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous reactions. A potential two-step synthesis is outlined below.

Proposed Synthesis Workflow

A logical approach to synthesizing the target compound involves the reaction of a Grignard reagent with a suitable epoxide, followed by the introduction of the amino group.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Amination (Hypothetical) Benzylmagnesium_chloride Benzylmagnesium chloride Grignard_product 2-Methyl-1-phenylbutan-2-ol Benzylmagnesium_chloride->Grignard_product Reacts with Isobutylene_oxide Isobutylene oxide Isobutylene_oxide->Grignard_product Grignard_product_ref 2-Methyl-1-phenylbutan-2-ol Amination Amination Reaction (e.g., Ritter reaction followed by hydrolysis) Grignard_product_ref->Amination Final_Product This compound Amination->Final_Product

Figure 1: Proposed Synthesis Workflow. A two-step synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-Methyl-1-phenylbutan-2-ol

This step is adapted from a patented synthesis of a similar compound.[2]

  • Preparation of Grignard Reagent: To a suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of benzyl chloride in anhydrous THF is added dropwise. The reaction is initiated, if necessary, and the mixture is stirred until the magnesium is consumed.

  • Reaction with Epoxide: The freshly prepared benzylmagnesium chloride solution is cooled in an ice bath. A solution of isobutylene oxide in anhydrous THF is then added dropwise, maintaining the temperature below a certain threshold.

  • Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-methyl-1-phenylbutan-2-ol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Introduction of the Amino Group (Hypothetical)

The conversion of the tertiary alcohol to the corresponding amine is a challenging transformation. A possible, yet unconfirmed, route could be a Ritter-type reaction followed by hydrolysis.

  • Reaction with a Nitrile: The alcohol from Step 1 is dissolved in a suitable solvent and treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid catalyst (e.g., sulfuric acid).

  • Hydrolysis: The resulting N-alkyl amide intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the primary amine, this compound.

  • Purification: The final product would require purification, likely involving extraction and chromatographic techniques.

Biological Activity and Signaling Pathways

A thorough search of scientific databases, including PubChem, Scopus, and Google Scholar, did not yield any published studies on the biological activity, pharmacological effects, or mechanism of action of this compound. Consequently, there is no quantitative data (e.g., IC₅₀, EC₅₀, LD₅₀) to present in tabular format.

The broader class of compounds known as amino alcohols has been investigated for various therapeutic applications, including antimicrobial and cardiovascular effects. However, without specific data for the title compound, any discussion of its potential biological role would be purely speculative.

Due to the absence of information on its biological targets and effects, no signaling pathway diagrams can be generated.

Conclusion

This compound is a defined chemical entity with known physicochemical properties. However, there is a significant gap in the scientific literature regarding its synthesis and biological evaluation. The proposed synthetic route provides a potential starting point for researchers interested in studying this molecule. Further investigation is required to determine its pharmacological profile and potential therapeutic applications. The information presented in this guide is based on currently available data and should be supplemented with experimental findings as they become available.

References

4-Amino-2-methyl-1-phenylbutan-2-ol: An Inquiry into a Chemical Enigma

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into scientific literature and chemical databases, the discovery and history of 4-Amino-2-methyl-1-phenylbutan-2-ol remain largely uncharted. This compound, identified by its CAS number 63574-07-2, appears to be a novel or obscure chemical entity with a conspicuous absence of published research detailing its synthesis, pharmacological properties, or mechanism of action.

Publicly accessible resources, including comprehensive chemical databases such as PubChem, provide fundamental details about the compound's structure and basic physical properties. However, these sources lack any associated scientific literature or patent filings that would typically accompany a compound of interest to the research and drug development community. This scarcity of information prevents the construction of an in-depth technical guide as requested.

Chemical and Physical Properties

While a detailed history is unavailable, the fundamental properties of this compound have been computationally predicted and are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₇NOPubChem[1]
Molecular Weight 179.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 63574-07-2PubChem[1]

Synthesis and Experimental Protocols

The absence of published literature on this compound means there are no established or cited experimental protocols for its synthesis or for any pharmacological screening. Standard organic chemistry principles would suggest potential synthetic routes, but without experimental validation, these remain theoretical.

Biological Activity and Signaling Pathways

Crucially, there is no available data on the biological activity of this compound. Consequently, no signaling pathways have been identified or associated with this compound. The creation of diagrams for signaling pathways or experimental workflows is therefore not possible.

Future Research Directions

The current lack of information on this compound presents a unique opportunity for novel research. A logical first step would be the development and publication of a reliable synthetic method. Following this, a comprehensive screening for biological activity could be undertaken to identify any potential therapeutic applications.

Below is a conceptual workflow for the initial exploration of this compound.

G Conceptual Research Workflow for this compound cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_downstream Further Development s1 Retrosynthetic Analysis s2 Synthetic Route Development s1->s2 s3 Purification and Structural Elucidation (NMR, MS, etc.) s2->s3 b1 In vitro Assays (e.g., receptor binding, enzyme inhibition) s3->b1 Pure Compound b2 Cell-based Assays (e.g., cytotoxicity, functional screens) s3->b2 Pure Compound b3 Hit Identification b1->b3 b2->b3 d1 Mechanism of Action Studies b3->d1 Validated Hit d2 In vivo Efficacy and Toxicology d1->d2

A potential workflow for the initial investigation of this compound.

References

An In-Depth Technical Guide to the Stereoisomers and Chirality of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 4-amino-2-methyl-1-phenylbutan-2-ol, a chiral molecule with potential applications in pharmaceutical research and development. This document details the molecule's chiral properties, the characteristics of its enantiomers, and methodologies for their synthesis and separation. The content is structured to provide researchers and drug development professionals with a thorough understanding of the stereochemical aspects of this compound.

Introduction to this compound

This compound is a primary amino alcohol with the chemical formula C₁₁H₁₇NO. Its structure comprises a phenyl group, a tertiary alcohol, and a primary amine, features that make it an interesting scaffold for medicinal chemistry. The presence of a stereocenter imparts chirality to the molecule, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. Understanding the distinct properties and activities of each stereoisomer is crucial for its potential therapeutic applications, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Molecular Structure:

Caption: General structure of this compound with the chiral center indicated by C*.

Chirality and Stereoisomers

The chirality of this compound arises from the presence of a single stereocenter at the C2 position. This carbon atom is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a benzyl group (-CH₂Ph), and a -CH₂CH₂NH₂ group. The presence of one chiral center means that the molecule can exist as two distinct stereoisomers, which are enantiomers of each other.

These enantiomers are designated as (2S)-4-amino-2-methyl-1-phenylbutan-2-ol and (2R)-4-amino-2-methyl-1-phenylbutan-2-ol according to the Cahn-Ingold-Prelog priority rules. While possessing identical chemical connectivity, these isomers will rotate plane-polarized light in equal but opposite directions.

Physicochemical Properties of Stereoisomers

Detailed experimental data for the individual stereoisomers of this compound are not extensively reported in publicly available literature. The table below summarizes the known properties of the racemic mixture.

PropertyValueReference
Molecular FormulaC₁₁H₁₇NO[1]
Molecular Weight179.26 g/mol [1]
IUPAC NameThis compound[1]
CAS Number63574-07-2[1]

Synthesis and Separation of Stereoisomers

The synthesis of this compound can be approached through various synthetic routes common for amino alcohols. The key challenge lies in achieving enantioselectivity to obtain the individual (2R)- and (2S)- isomers.

Asymmetric Synthesis

Asymmetric_Synthesis_Workflow Prochiral_Ketone Prochiral Ketone Precursor Asymmetric_Reduction Asymmetric Reduction or Addition Prochiral_Ketone->Asymmetric_Reduction Chiral_Catalyst Chiral Catalyst / Auxiliary Chiral_Catalyst->Asymmetric_Reduction Chiral_Intermediate Chiral Intermediate Asymmetric_Reduction->Chiral_Intermediate Functional_Group_Manipulation Functional Group Manipulation Chiral_Intermediate->Functional_Group_Manipulation Target_Enantiomer Enantiopure This compound Functional_Group_Manipulation->Target_Enantiomer

Caption: Generalized workflow for the asymmetric synthesis of a chiral amino alcohol.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This involves separating the two enantiomers from a 50:50 mixture. Common methods for chiral resolution include:

  • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

  • Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to achieve separation based on the differential interaction of the enantiomers with the CSP.

While a specific protocol for this compound is not available, a general procedure for the chiral separation of amino alcohols using HPLC is outlined below.

Objective: To separate the (2R)- and (2S)-enantiomers of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak®).

  • Mobile phase solvents (e.g., hexane, isopropanol, diethylamine).

  • Racemic this compound standard.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol with a small percentage of an amine modifier like diethylamine) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Elution and Detection: Elute the sample through the column with the mobile phase at a constant flow rate. Monitor the eluent using the UV detector at an appropriate wavelength (e.g., based on the absorbance of the phenyl group).

  • Data Analysis: The two enantiomers should elute at different retention times, resulting in two separate peaks in the chromatogram. The area under each peak corresponds to the relative amount of each enantiomer.

Chiral_HPLC_Workflow Racemic_Mixture Racemic Mixture in Mobile Phase Injector Injector Racemic_Mixture->Injector Chiral_Column Chiral Column (CSP) Injector->Chiral_Column Detector UV Detector Chiral_Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Enantiomer_1 Enantiomer 1 Chromatogram->Enantiomer_1 Enantiomer_2 Enantiomer 2 Chromatogram->Enantiomer_2

Caption: Conceptual workflow for chiral HPLC separation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activities of the individual stereoisomers of this compound or their involvement in any signaling pathways. For many chiral pharmaceuticals, it is common for one enantiomer to be responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to undesirable side effects.

Given the structural motifs present in this compound (a phenyl group and an amino alcohol), it could hypothetically interact with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. However, without experimental evidence, any discussion of its mechanism of action or signaling pathway would be purely speculative.

Conclusion

This compound is a chiral compound with the potential for further investigation in drug discovery and development. The presence of a single stereocenter gives rise to two enantiomers, which are expected to have distinct biological properties. While detailed experimental data on the individual stereoisomers are scarce, this guide provides a foundational understanding of its stereochemistry and outlines the general methodologies that would be employed for the synthesis, separation, and characterization of its enantiomers. Further research is warranted to elucidate the specific properties and potential therapeutic applications of each stereoisomer.

References

Solubility Profile of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-methyl-1-phenylbutan-2-ol. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document focuses on the compound's physicochemical properties, predicted solubility behavior based on its molecular structure, and standardized experimental protocols for determining its solubility in various solvents. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and formulation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in predicting the compound's solubility and behavior in different solvent systems.[1][2]

PropertyValueSource
Molecular Formula C₁₁H₁₇NOPubChem[1]
Molecular Weight 179.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 63574-07-2BLDpharm[3]
Predicted XlogP 1.2PubChem[1]
SMILES CC(CCN)(CC1=CC=CC=C1)OPubChem[2]
InChI InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3PubChem[2]

Predicted Solubility Behavior

The molecular structure of this compound, featuring both a hydrophilic amino-alcohol group and a lipophilic phenyl group, suggests a nuanced solubility profile.

  • In Polar Protic Solvents (e.g., Water, Ethanol): The presence of the amino and hydroxyl groups allows for hydrogen bonding with polar protic solvents.[4] Therefore, some degree of solubility in water and lower-chain alcohols is expected. The solubility in aqueous solutions will be significantly influenced by pH. In acidic conditions, the amino group will be protonated, forming a more soluble salt.[5][6] Conversely, in basic conditions, the compound will remain in its less soluble free base form.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): Polar aprotic solvents should be effective at solvating the molecule due to dipole-dipole interactions.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar phenyl ring and the butyl chain suggests that there will be some solubility in nonpolar solvents.[4] However, the polar amino and hydroxyl groups will limit extensive solubility in highly nonpolar solvents.

Experimental Protocols for Solubility Determination

The following is a generalized but detailed protocol for determining the equilibrium solubility of this compound. This method is based on the standard shake-flask method.[7][8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change over time).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of the compound.

  • Calculation:

    • Calculate the solubility of the compound in the selected solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor)

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess compound to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials shake Shake at constant temperature seal_vials->shake sediment Allow excess solid to sediment shake->sediment withdraw_supernatant Withdraw supernatant sediment->withdraw_supernatant filter_sample Filter sample withdraw_supernatant->filter_sample dilute_sample Dilute sample filter_sample->dilute_sample quantify Quantify concentration (HPLC/UV-Vis) dilute_sample->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: A flowchart of the experimental workflow for determining equilibrium solubility.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility of This compound molecular_structure Molecular Structure (Amino, Hydroxyl, Phenyl groups) molecular_structure->solubility pka pKa pka->solubility crystal_form Crystal Form (Polymorphism) crystal_form->solubility polarity Polarity (Protic/Aprotic) polarity->solubility ph pH ph->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors that influence the solubility of the target compound.

References

Methodological & Application

Application Notes and Protocols for 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document aims to provide detailed application notes and experimental protocols for the compound 4-Amino-2-methyl-1-phenylbutan-2-ol, targeting researchers, scientists, and drug development professionals. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on this specific molecule. While its basic chemical properties are documented, detailed experimental protocols for its synthesis, as well as data regarding its biological activity and potential applications, are not publicly available.

Introduction

This compound is a chemical compound with the molecular formula C₁₁H₁₇NO. Its structure suggests potential for biological activity, given the presence of an amino group and a hydroxyl group, which are common pharmacophores. These functional groups could allow for interactions with various biological targets. However, without experimental data, its pharmacological profile and potential therapeutic applications remain speculative.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. This information has been aggregated from publicly accessible chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₁₇NOPubChem
Molecular Weight 179.26 g/mol PubChem
CAS Number 63574-07-2PubChem
IUPAC Name This compoundPubChem
SMILES CC(CCN)(CC1=CC=CC=C1)OPubChem
InChI InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3PubChem
Predicted XLogP3 1.2PubChem
Predicted Hydrogen Bond Donor Count 2PubChem
Predicted Hydrogen Bond Acceptor Count 2PubChem
Predicted Rotatable Bond Count 4PubChem

Experimental Protocols

Despite extensive searches for "this compound synthesis protocol", "preparation of this compound", and related queries, no specific and detailed experimental protocol for the synthesis of this compound could be located in the available scientific literature or patent databases.

General synthetic strategies for analogous amino alcohols could potentially be adapted. A hypothetical synthetic approach is outlined below for informational purposes. It must be emphasized that this is a theoretical pathway and has not been experimentally validated for this specific compound.

Hypothetical Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Nitroaldol Reaction cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2: Reduction of Ketone cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3: Reduction of Nitro Group cluster_product Final Product Benzylacetone Benzylacetone Nitroaldol Nitroaldol Condensation (e.g., base catalyst) Benzylacetone->Nitroaldol Nitromethane Nitromethane Nitromethane->Nitroaldol Nitro_alcohol 4-Methyl-4-nitro-1-phenylpentan-2-one Nitroaldol->Nitro_alcohol Reduction_ketone Selective Ketone Reduction (e.g., NaBH4) Nitro_alcohol->Reduction_ketone Nitro_alcohol_reduced 4-Methyl-4-nitro-1-phenylpentan-2-ol Reduction_ketone->Nitro_alcohol_reduced Reduction_nitro Nitro Group Reduction (e.g., H2, Pd/C or LiAlH4) Nitro_alcohol_reduced->Reduction_nitro Final_Product This compound Reduction_nitro->Final_Product

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Applications

Currently, there is no published data on the biological activity, mechanism of action, or potential applications of this compound. Searches for "this compound biological activity", "pharmacology of this compound", and similar terms did not yield any relevant results.

Given its structure, one could speculate on potential areas of investigation. For instance, many phenylalkanolamines exhibit activity on the central nervous system or cardiovascular system. However, without experimental evidence, any such discussion would be purely conjectural.

Signaling Pathways

As there is no information on the biological targets or mechanism of action of this compound, it is not possible to create any diagrams of associated signaling pathways.

Conclusion

While the chemical structure of this compound is known, there is a significant gap in the scientific literature regarding its synthesis and biological properties. The information that is typically required by researchers, scientists, and drug development professionals, such as detailed experimental protocols, pharmacological data, and mechanism of action, is not available at this time. Further research would be necessary to elucidate the synthetic route and to explore the potential biological activities and applications of this compound. Researchers interested in this molecule would need to engage in de novo synthesis and a full biological screening cascade to characterize its properties.

Application Note: Analytical Methods for the Detection of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-2-methyl-1-phenylbutan-2-ol is a chemical compound featuring primary amine, tertiary alcohol, and phenyl functional groups. The accurate and sensitive detection of this molecule is crucial in various fields, including pharmaceutical development, metabolite identification, and quality control. This document provides detailed protocols and application notes for the analysis of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).

Analytical Techniques and Protocols

The choice of analytical method largely depends on the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and HPLC-based methods are suitable, each with distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of the amine and hydroxyl groups, derivatization is often recommended to improve the volatility and chromatographic peak shape of this compound.

Protocol: GC-MS Analysis (with Derivatization)

  • Sample Preparation (Derivatization):

    • Pipette 1 mL of the sample solution (e.g., dissolved in methanol or acetonitrile) into a clean glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

    • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Split Ratio: 20:1 (can be adjusted based on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is well-suited for analyzing polar, non-volatile, and thermally labile compounds like this compound without the need for derivatization. Coupling HPLC with a mass spectrometer (LC-MS/MS) provides superior sensitivity and selectivity.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture).

    • For complex matrices like plasma or urine, a sample cleanup step such as Solid-Phase Extraction (SPE) or protein precipitation may be necessary.[1]

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Elution Mode: Isocratic or Gradient. For method development, start with a gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.

    • Detector:

      • UV/Vis Diode Array Detector (DAD): Monitor at the λmax of the phenyl group (approx. 215 nm and 254 nm).

      • Mass Spectrometer (for LC-MS/MS):

        • Ionization Mode: Electrospray Ionization (ESI), positive mode.

        • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion (e.g., [M+H]+) and a specific product ion.

Quantitative Data Summary

While specific performance data for this compound is not widely published, the following table summarizes typical validation parameters for the analysis of structurally similar amino-alcohols and aromatic amines using the described techniques. This data serves as a benchmark for method development and validation.

ParameterGC-FID/GC-MS (Similar Amines)RP-HPLC (Similar Aromatic Compounds)
Linearity Range 25 - 85 mg/mL[3]6 - 50 µg/mL[2]
Correlation Coefficient (R²) > 0.999[3]> 0.995[4]
Limit of Detection (LOD) 3.72 µg/mL[3]23 - 94 µg/L[4]
Limit of Quantification (LOQ) 7.21 µg/mL[3]96 - 277 µg/L[4]
Average Recovery ~101.8%[3]76% - 106%[4]
Precision (CV%) Not Specified< 12.9%[4]

Note: The data presented is for analogous compounds and should be used as a reference. Method validation for this compound is required to establish specific performance characteristics.

Visualized Workflows and Logic

The following diagrams illustrate the general experimental workflow and a decision-making process for method selection.

G General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Collection Sample Collection Cleanup Extraction / Cleanup (e.g., SPE, LLE) Collection->Cleanup Deriv Derivatization (If GC-MS) Cleanup->Deriv Recon Reconstitution Deriv->Recon Inject Sample Injection Recon->Inject Separation Chromatographic Separation (GC or HPLC) Inject->Separation Detection Detection (MS or UV) Separation->Detection Processing Data Processing (Integration) Detection->Processing Quant Quantification Processing->Quant Report Reporting Quant->Report

Caption: A typical workflow for the analysis of a target analyte from sample collection to final reporting.

G Analytical Method Selection Guide Start Start: Define Analytical Goal Matrix Sample Matrix Complexity? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Complex Volatility Is Analyte Volatile / Thermostable? Matrix->Volatility Simple HPLC_UV Use HPLC-UV Sensitivity->HPLC_UV No LC_MS Use LC-MS/MS Sensitivity->LC_MS Yes GC_MS Use GC-MS (with Derivatization) Volatility->GC_MS Yes Consider_LC Consider LC-MS for better stability Volatility->Consider_LC No

Caption: A decision tree to guide the selection of the most appropriate analytical method.

References

Application Note: HPLC Analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-2-methyl-1-phenylbutan-2-ol is a chiral amino alcohol derivative with potential applications in pharmaceutical synthesis and as a building block for biologically active molecules. Its chemical structure, featuring both a phenyl group and a chiral center, necessitates robust analytical methods for purity assessment and enantiomeric separation. High-Performance Liquid Chromatography (HPLC) is a precise and versatile technique for the analysis of such compounds.

This application note details two distinct HPLC methods for the analysis of this compound: a reverse-phase method for determining purity and a chiral separation method for quantifying its enantiomers. These protocols are designed for researchers, scientists, and professionals in the drug development field.

I. Purity Determination by Reverse-Phase HPLC

This method is suitable for the quantitative analysis of this compound and the detection of potential impurities.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 15 minutes

3. Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample and dissolve it in 10 mL of mobile phase.

4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Hypothetical Quantitative Data

CompoundRetention Time (min)Peak Area (%)
This compound5.899.5
Impurity 13.20.3
Impurity 27.10.2
II. Enantiomeric Separation by Chiral HPLC

This method is designed to separate and quantify the enantiomers of this compound. The use of a polysaccharide-based chiral stationary phase is a common and effective approach for such separations.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system as described in the previous section.

  • Chiral HPLC column.

  • HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • This compound racemic mixture and enantiomerically pure standards (if available).

2. Chromatographic Conditions:

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 20 minutes

3. Sample Preparation:

  • Sample Solution (0.5 mg/mL): Accurately weigh 5 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.

4. Data Analysis: The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100

Hypothetical Quantitative Data

EnantiomerRetention Time (min)Peak Area (%)
(R)-4-Amino-2-methyl-1-phenylbutan-2-ol12.550.1
(S)-4-Amino-2-methyl-1-phenylbutan-2-ol14.849.9
Resolution (Rs) -2.1

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weighing of Sample and Reference Standard dissolve Dissolution in Appropriate Solvent weigh->dissolve injection Sample Injection dissolve->injection Prepared Sample separation Chromatographic Separation (C18 or Chiral Column) injection->separation detection UV Detection separation->detection integration Peak Integration and Area Calculation detection->integration Chromatogram calculation Purity or Enantiomeric Excess Calculation integration->calculation report Generation of Final Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Application Note: NMR Spectroscopic Analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol. Due to the unavailability of experimental spectra in public databases, this note presents predicted ¹H and ¹³C NMR data to aid in the structural elucidation and characterization of this compound. Detailed protocols for sample preparation and NMR data acquisition are also provided, along with graphical representations of the experimental workflow and the correlation between the molecular structure and its predicted NMR signals.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were calculated using computational models and should be used as a reference for experimental verification.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-1'7.25 - 7.35m-Ar-H
H-2'7.15 - 7.25m-Ar-H
H-12.78s--CH₂-Ph
H-42.90t6.5-CH₂-NH₂
H-31.75t6.5-C(OH)-CH₂-
-NH₂1.5 (broad)s-Amine Protons
-OH2.5 (broad)s-Hydroxyl Proton
-CH₃1.25s-C(OH)-CH₃
Predicted ¹³C NMR Data
SignalChemical Shift (δ, ppm)Assignment
C-1'138.5Ar-C (Quaternary)
C-2'130.0Ar-CH
C-3'128.5Ar-CH
C-4'126.0Ar-CH
C-272.0-C(OH)-
C-148.0-CH₂-Ph
C-440.0-CH₂-NH₂
C-338.0-C(OH)-CH₂-
-CH₃28.0C(OH)-CH₃

Experimental Protocols

The following is a general protocol for acquiring high-quality NMR spectra of small organic molecules like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice may depend on the sample's solubility and the desired exchange characteristics of labile protons (-OH, -NH₂).

  • Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration : To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • NMR Tube : Use a high-quality, clean, and dry 5 mm NMR tube. Ensure the tube is not scratched or cracked.

  • Internal Standard : For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak is often used as a secondary reference.

NMR Data Acquisition

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

  • Instrument Setup :

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : Approximately 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds. A longer delay is necessary for accurate integration.

    • Number of Scans : 8-16 scans are typically sufficient for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width : Approximately 200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Correct any distortions in the baseline of the spectrum.

  • Referencing : Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integration : Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking : Identify the chemical shift of each peak.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for NMR spectroscopic analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Lock, Tune, Shim) filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking integrate->peak_pick assign Structure Assignment peak_pick->assign

NMR Spectroscopy Experimental Workflow
Structure-Signal Correlation

This diagram shows the logical relationship between the chemical structure of this compound and its predicted ¹H NMR signals.

structure_signal_correlation cluster_structure This compound cluster_signals Predicted ¹H NMR Signals mol ArH Aromatic Protons (7.15-7.35 ppm) mol->ArH Phenyl Ring CH2Ph Benzylic CH₂ (~2.78 ppm) mol->CH2Ph C1-H CH2N Aminomethyl CH₂ (~2.90 ppm) mol->CH2N C4-H CH2C Methylene CH₂ (~1.75 ppm) mol->CH2C C3-H NH2 Amine NH₂ (~1.5 ppm) mol->NH2 Amino Group OH Hydroxyl OH (~2.5 ppm) mol->OH Hydroxyl Group CH3 Methyl CH₃ (~1.25 ppm) mol->CH3 Methyl Group

Structure and Predicted ¹H NMR Signals

Application Note: Mass Spectrometric Analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and theoretical fragmentation analysis for the characterization of 4-Amino-2-methyl-1-phenylbutan-2-ol using mass spectrometry. Due to the absence of published experimental mass spectra for this specific compound, this application note outlines a predicted fragmentation pattern based on the known behavior of structurally similar molecules, such as phenethylamines, benzyl alcohols, and tertiary alcohols. The provided methodologies for sample preparation, instrumentation, and data analysis serve as a robust starting point for researchers developing analytical methods for this and related compounds.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Its structure combines a phenethylamine backbone with a tertiary alcohol, suggesting potential applications in medicinal chemistry. Accurate and reliable analytical methods are crucial for its identification, quantification, and metabolic profiling. Mass spectrometry, particularly coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and quantification of such compounds. This note details a theoretical framework for its analysis by mass spectrometry.

Predicted Mass Spectrometry Fragmentation

The structure of this compound suggests several likely fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID). The molecular ion ([M]+•) is predicted to be observed at m/z 179, corresponding to its molecular weight. Key fragmentation patterns are expected to arise from cleavages at the C-C bonds adjacent to the tertiary alcohol and the amine group, as well as the loss of neutral molecules.

Table 1: Predicted Mass Fragments for this compound

m/z (Predicted)Proposed Fragment IonNeutral LossFragmentation Pathway
179[C11H17NO]+•-Molecular Ion
162[C11H16N]+H2ODehydration of the tertiary alcohol
146[C10H12N]+CH3OHLoss of methanol
120[C8H10N]+C3H7OCleavage of the C2-C3 bond
91[C7H7]+C4H12NOBenzylic cleavage, forming the tropylium ion
77[C6H5]+C5H12NOFormation of the phenyl cation
58[C3H8N]+C8H9OAlpha-cleavage adjacent to the amine

Experimental Protocols

The following protocols are generalized and should be optimized for the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to prepare working standards at concentrations appropriate for the expected sensitivity of the mass spectrometer (e.g., 1, 10, 100, 1000 ng/mL).

  • Sample Matrix Preparation (for biological samples): For analysis in biological matrices such as plasma or urine, a sample extraction procedure like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be necessary to remove interferences. A generic SPE protocol is outlined below:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

    • Load the pre-treated biological sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove unbound interferences.

    • Elute the analyte with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis or a derivatizing agent for GC-MS analysis.

GC-MS Analysis Protocol
  • Derivatization: For GC-MS analysis, derivatization of the polar amine and alcohol groups is recommended to improve volatility and chromatographic peak shape. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • To the dried sample extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Mass Spectrometer: Capable of electron ionization (EI) and full scan/selected ion monitoring (SIM) acquisition.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 40-450

LC-MS/MS Analysis Protocol
  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • LC-MS/MS Parameters:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Collision Gas: Argon.

    • Data Acquisition: Full scan for precursor ion identification and product ion scan for fragmentation analysis. For quantitative analysis, use Multiple Reaction Monitoring (MRM).

Visualizations

Fragmentation_Pathway M This compound [M]+• m/z = 179 F1 [M - H2O]+• m/z = 161 M->F1 - H2O F2 [C8H10N]+ m/z = 120 M->F2 - C3H7O• F3 [C7H7]+ Tropylium Ion m/z = 91 M->F3 - C4H12NO• F4 [C3H8N]+ m/z = 58 M->F4 - C8H9O• Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Standard/Sample Extract Solid-Phase Extraction (if necessary) Prep->Extract Deriv Derivatization (for GC-MS) Extract->Deriv Inject GC-MS or LC-MS/MS Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI or ESI) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Process Data Acquisition Detect->Process Analyze Spectral Interpretation & Quantification Process->Analyze Report Reporting Analyze->Report

Research Applications of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: 4-Amino-2-methyl-1-phenylbutan-2-ol is a substituted amino alcohol. While specific research applications for this compound are not extensively documented in current scientific literature, its structural features—a phenyl group, a tertiary alcohol, and a primary amine—suggest potential utility in several areas of drug discovery and chemical biology. Amino alcohols are a well-established class of compounds with a broad range of biological activities.[1][2][3] The presence of a chiral center also indicates its potential use as a stereospecific building block in organic synthesis.

Potential Areas of Investigation:

  • Central Nervous System (CNS) Activity: The phenethylamine backbone embedded within the structure is a common feature in many psychoactive compounds. Therefore, this compound could be investigated for its potential effects on neurotransmitter systems, such as dopaminergic, serotonergic, or adrenergic pathways. Its primary amine and hydroxyl groups could facilitate interactions with various receptors and transporters in the CNS.

  • Antimicrobial and Antifungal Agents: Amino alcohols have been explored for their potential as antibiotic and antifungal leads.[1] The specific stereochemistry and functional group arrangement in this compound may confer activity against various microbial strains.

  • Chiral Building Block in Organic Synthesis: As a chiral molecule, this compound can serve as a valuable starting material or intermediate in the stereoselective synthesis of more complex molecules, including pharmaceuticals and natural products.[4] The amino and hydroxyl groups provide versatile handles for further chemical modifications.

  • Fragment-Based Drug Discovery (FBLD): Given its relatively low molecular weight, this compound could be a candidate for fragment-based screening campaigns to identify novel binders to therapeutic targets.[4]

Disclaimer: The following protocols are generalized methodologies for the initial investigation of a novel chemical entity and are not based on published studies of this compound. Researchers should exercise appropriate caution and adapt these protocols based on their specific experimental goals and safety assessments.

Data Presentation

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₇NOPubChem[5]
Molecular Weight 179.26 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 63574-07-2PubChem
Predicted XlogP3 1.2PubChem[5]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 4PubChem

Biological Activity Data

Assay TypeTargetActivity Metric (e.g., IC₅₀, Kᵢ)Result
CytotoxicityCC₅₀Not Available
Receptor BindingKᵢNot Available
Enzyme InhibitionIC₅₀Not Available
In vivo EfficacyED₅₀Not Available

Experimental Protocols

Protocol 1: Synthesis of this compound

Hypothetical Synthetic Pathway:

Synthetic Pathway Propiophenone Propiophenone Epoxide Formation Epoxide Formation Propiophenone->Epoxide Formation Sulfur Ylide 1-ethyl-1-phenyloxirane 1-ethyl-1-phenyloxirane Epoxide Formation->1-ethyl-1-phenyloxirane Ring Opening Ring Opening 1-ethyl-1-phenyloxirane->Ring Opening Amine Source (e.g., NH3) This compound This compound Ring Opening->this compound Cytotoxicity Workflow Start Start Cell Seeding Seed cells in 96-well plate Start->Cell Seeding Compound Preparation Prepare serial dilutions of test compound Cell Seeding->Compound Preparation Cell Treatment Treat cells with compound dilutions Compound Preparation->Cell Treatment Incubation Incubate for 48-72 hours Cell Treatment->Incubation Viability Assay Add MTT/Resazurin reagent Incubation->Viability Assay Data Acquisition Measure absorbance/fluorescence Viability Assay->Data Acquisition Data Analysis Calculate CC50 Data Acquisition->Data Analysis End End Data Analysis->End In Vivo Screen Logic Compound Admin Administer Compound/Vehicle Behavioral Test Select Behavioral Test Compound Admin->Behavioral Test Open Field Open Field Test Behavioral Test->Open Field Locomotor Rotarod Rotarod Test Behavioral Test->Rotarod Motor Elevated Plus Maze Elevated Plus Maze Behavioral Test->Elevated Plus Maze Anxiety Data Collection Record Behavioral Parameters Open Field->Data Collection Rotarod->Data Collection Elevated Plus Maze->Data Collection Statistical Analysis Analyze Data for Significance Data Collection->Statistical Analysis Hypothetical GPCR Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., Dopamine R) G_Protein G-Protein Activation Receptor->G_Protein Ligand 4-Amino-2-methyl-1- phenylbutan-2-ol Ligand->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Protein Kinase A Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response (e.g., Gene Transcription) Downstream_Kinase->Cellular_Response

References

Application Notes and Protocols: 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methyl-1-phenylbutan-2-ol is a chiral amino alcohol that serves as a versatile intermediate in pharmaceutical synthesis. Its structure, featuring a primary amine, a tertiary alcohol, and a phenyl group, provides multiple points for chemical modification, making it a valuable building block for the synthesis of complex molecular scaffolds. Amino alcohols are crucial components in a wide array of biologically active compounds and approved drugs.[1] The strategic incorporation of this intermediate can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound, as well as a representative example of its application in further synthetic transformations.

Synthetic Protocols

The synthesis of this compound is proposed via a two-step route, commencing with a nitroaldol (Henry) reaction to form the carbon skeleton, followed by the reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of 2-Methyl-4-nitro-1-phenylbutan-2-ol (Nitro-alcohol Intermediate)

This step involves the base-catalyzed carbon-carbon bond formation between phenylacetaldehyde and 2-nitropropane, a classic Henry reaction.[1][2][3][4]

Experimental Protocol:

  • Materials and Reagents:

    • Phenylacetaldehyde

    • 2-Nitropropane

    • Triethylamine (TEA)

    • Isopropanol (IPA)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • To a stirred solution of phenylacetaldehyde (1.0 eq) in isopropanol (5 mL/g of aldehyde) in a round-bottom flask, add 2-nitropropane (1.2 eq).

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add triethylamine (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

    • Upon completion, cool the reaction mixture back to 0-5 °C and quench by the slow addition of 1 M HCl to neutralize the triethylamine (adjust to pH ~7).

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-alcohol.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Safety Precautions: Phenylacetaldehyde is a lachrymator. 2-Nitropropane is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step 2: Reduction of 2-Methyl-4-nitro-1-phenylbutan-2-ol to this compound

The reduction of the aliphatic nitro group to a primary amine is a key transformation.[5][6] Catalytic hydrogenation using Raney Nickel is an effective method for this conversion.[7]

Experimental Protocol:

  • Materials and Reagents:

    • 2-Methyl-4-nitro-1-phenylbutan-2-ol

    • Raney Nickel (50% slurry in water)

    • Methanol

    • Hydrogen gas (H₂)

    • Celite®

    • Parr hydrogenation apparatus or similar high-pressure reactor.

  • Procedure:

    • Carefully wash the Raney Nickel catalyst (approx. 10% w/w of the nitro-alcohol) with methanol to remove the water.

    • In a suitable high-pressure reactor, dissolve the nitro-alcohol intermediate (1.0 eq) in methanol (15 mL/g of substrate).

    • Add the washed Raney Nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

    • Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS analysis of an aliquot.

    • Upon completion, carefully vent the reactor and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with methanol or water.

    • Wash the filter cake with additional methanol.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by crystallization or column chromatography if necessary.

  • Safety Precautions: Hydrogen gas is highly flammable and explosive. The hydrogenation must be conducted in a specialized high-pressure reactor in a designated area. Raney Nickel is pyrophoric and must be handled with extreme care, always keeping it wet.

Data Presentation

Summary of Synthetic Steps and Expected Yields
StepReactionKey ReagentsTypical YieldPurity (Post-Purification)
1Henry ReactionPhenylacetaldehyde, 2-Nitropropane, TEA65-75%>95%
2Nitro ReductionRaney Nickel, H₂80-90%>98%
Analytical Characterization Data
Analysis TypeSpecification
Appearance White to off-white solid or viscous oil
HPLC Purity ≥ 98.0% (at 220 nm)
¹H NMR Conforms to the structure
Mass Spec (ESI+) [M+H]⁺ = 180.1383 ± 0.005

Typical HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate for introducing a specific pharmacophore into a lead molecule. The primary amine can be readily functionalized, for example, through amide bond formation, to link with other molecular fragments.

Protocol: Amide Coupling with Benzoic Acid (Example)

This protocol demonstrates a standard amide coupling reaction to form N-(3-hydroxy-3-methyl-4-phenylbutyl)benzamide.

  • Materials and Reagents:

    • This compound

    • Benzoic acid

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (Hydroxybenzotriazole)

    • Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Standard workup reagents.

  • Procedure:

    • Dissolve benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in DCM.

    • Stir the mixture at room temperature for 20 minutes to form the active ester.

    • In a separate flask, dissolve this compound (1.05 eq) and DIPEA (2.0 eq) in DCM.

    • Add the amine solution to the activated benzoic acid solution and stir at room temperature for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer, filter, and concentrate to yield the crude amide product, which can be purified by chromatography or crystallization.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Nitro Reduction A Phenylacetaldehyde + 2-Nitropropane B 2-Methyl-4-nitro-1-phenylbutan-2-ol A->B TEA, IPA C This compound B->C H2, Raney Ni Methanol

Caption: Synthetic pathway to this compound.

QC_Workflow start Crude Product from Synthesis hplc HPLC Analysis for Purity start->hplc nmr NMR for Structural Confirmation start->nmr ms Mass Spectrometry for MW start->ms decision Meets Specification? hplc->decision nmr->decision ms->decision pass Release for Further Use decision->pass Yes fail Repurification / Rejection decision->fail No

Caption: Quality control workflow for the pharmaceutical intermediate.

Application_Pathway Intermediate 4-Amino-2-methyl-1- phenylbutan-2-ol Product Target Molecule (Amide Derivative) Intermediate->Product Reagent Carboxylic Acid (R-COOH) Reagent->Product EDC, HOBt DIPEA, DCM

Caption: Application in amide synthesis to form a target molecule.

References

Application Notes and Protocols for 4-Amino-2-methyl-1-phenylbutan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature searches for specific applications of 4-Amino-2-methyl-1-phenylbutan-2-ol in organic synthesis have yielded limited documented uses. This suggests that it is not a commonly employed reagent or catalyst in this field. However, as a chiral β-amino alcohol, its structure is analogous to other compounds that are widely used as chiral auxiliaries, ligands for asymmetric catalysis, or key building blocks in the synthesis of complex molecules.[1][2][3][4][5]

This document provides a general overview of the potential applications of chiral β-amino alcohols, with a hypothetical protocol illustrating how a compound like this compound could theoretically be employed as a chiral auxiliary in an asymmetric alkylation reaction. This is intended to serve as a practical guide for researchers exploring the use of novel chiral amino alcohols in their synthetic endeavors.

Introduction to Chiral β-Amino Alcohols in Organic Synthesis

Chiral β-amino alcohols are a privileged class of compounds in organic chemistry due to their versatile applications.[2][3] Their bifunctional nature, containing both a hydroxyl and an amino group on adjacent carbon atoms, allows them to act as effective chiral ligands for a variety of metal-catalyzed reactions. Furthermore, they can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, a strategy known as using a chiral auxiliary.[1][2] The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active.[6]

Potential Applications of this compound could include:

  • Chiral Auxiliary: To control the stereochemistry of alkylation, aldol, or Diels-Alder reactions.

  • Chiral Ligand: In combination with a metal catalyst for asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

  • Resolving Agent: For the separation of racemic mixtures of acids or other compounds through the formation of diastereomeric salts.

  • Synthetic Building Block: As a starting material for the synthesis of more complex chiral molecules and active pharmaceutical ingredients (APIs).

Hypothetical Application: Asymmetric Alkylation using a Chiral Oxazolidinone Derived from a β-Amino Alcohol

This section details a hypothetical protocol for the use of a chiral β-amino alcohol as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative. This is a common application for well-established chiral auxiliaries like those derived from pseudoephedrine or other amino alcohols.[2]

Experimental Workflow

The overall workflow for this hypothetical application is depicted below:

workflow cluster_prep Auxiliary Attachment cluster_reaction Diastereoselective Alkylation cluster_removal Auxiliary Cleavage A Chiral β-Amino Alcohol C N-Acyl Oxazolidinone A->C B Carboxylic Acid Derivative B->C D Deprotonation (LDA) C->D E Enolate Formation D->E G Alkylated Product E->G F Electrophile (R-X) F->G H Hydrolysis/Reduction G->H I Chiral Carboxylic Acid H->I J Recovered Auxiliary H->J

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Detailed Experimental Protocol

Step 1: Synthesis of the N-Acyl Oxazolidinone (Chiral Auxiliary Attachment)

  • To a solution of the chiral β-amino alcohol (1.0 eq.) in toluene (10 mL/mmol) is added phosgene (1.1 eq. of a 20% solution in toluene) at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield the crude oxazolidinone.

  • The oxazolidinone is dissolved in anhydrous THF (15 mL/mmol) and cooled to -78 °C.

  • n-Butyllithium (1.05 eq.) is added dropwise, and the mixture is stirred for 30 minutes.

  • The desired acyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over MgSO4, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

  • The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF (20 mL/mmol) and cooled to -78 °C.

  • Lithium diisopropylamide (LDA, 1.1 eq.) is added dropwise, and the solution is stirred for 1 hour to form the lithium enolate.

  • The alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

  • The diastereomeric ratio (d.r.) can be determined by 1H NMR or HPLC analysis of the crude product.

  • The product is purified by column chromatography.

Step 3: Cleavage and Recovery of the Chiral Auxiliary

  • The alkylated N-acyl oxazolidinone (1.0 eq.) is dissolved in a mixture of THF and water (4:1, 10 mL/mmol).

  • Lithium hydroxide (2.0 eq.) is added, and the mixture is stirred at room temperature for 6 hours.

  • The reaction mixture is acidified with 1 M HCl and extracted with dichloromethane.

  • The organic layers contain the chiral carboxylic acid product.

  • The aqueous layer is basified with 1 M NaOH and extracted with dichloromethane to recover the chiral β-amino alcohol auxiliary.

Quantitative Data Summary

The following table presents hypothetical data for an asymmetric alkylation reaction, illustrating the type of quantitative information that would be generated and summarized.

EntryElectrophile (R-X)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideTHF-7892>95:5
2IodomethaneTHF-788590:10
3Allyl bromideTHF/HMPA-7895>98:2
4Benzyl bromideToluene-787885:15

Signaling Pathway/Logical Relationship Diagram

The stereochemical outcome of the alkylation is dictated by the conformation of the chiral enolate, which is influenced by the stereocenter of the auxiliary.

mechanism cluster_chelation Chelated Enolate Intermediate cluster_approach Electrophile Approach cluster_product Stereoselective Product Formation Enolate Li+ Enolate Chelation Chelation Control Enolate->Chelation Auxiliary Chiral Auxiliary Auxiliary->Chelation Steric_Hindrance Steric Hindrance from Auxiliary's Substituent Chelation->Steric_Hindrance Dictates facial bias Electrophile Electrophile (R-X) Approach Favored Trajectory Electrophile->Approach Steric_Hindrance->Approach Major_Diastereomer Major Diastereomer Approach->Major_Diastereomer

Caption: Stereochemical control in auxiliary-based alkylation.

Properties of this compound

While specific applications are not well-documented, the physical and chemical properties of this compound are available from chemical databases.[7][8]

PropertyValue
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
IUPAC NameThis compound
CAS Number63574-07-2

Conclusion

Although this compound is not a widely cited compound in the field of organic synthesis, its structure as a chiral β-amino alcohol suggests potential for applications in asymmetric synthesis. The provided hypothetical protocols and data serve as a template for researchers who may wish to investigate its efficacy as a chiral auxiliary or ligand. Further experimental validation would be required to establish its utility and effectiveness in comparison to existing chiral reagents.

References

Application Notes and Protocols for 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methyl-1-phenylbutan-2-ol is a chiral amino alcohol, a class of compounds of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a primary amine, a tertiary alcohol, and a chiral center, makes it a valuable building block for the synthesis of complex molecules and pharmaceutical intermediates.[3][4] The strategic placement of the amino and hydroxyl groups allows for a variety of chemical transformations, making a study of its reactivity and reaction kinetics crucial for its application in drug development and fine chemical synthesis.

This document provides an overview of the key reactions involving this compound, with a focus on the kinetics of these transformations. Due to the limited availability of specific kinetic data for this molecule in the public literature, this guide presents data from analogous reactions involving similar primary amino alcohols. These notes are intended to serve as a practical guide for researchers utilizing this or structurally related compounds.

Compound Properties:

PropertyValue
Molecular Formula C₁₁H₁₇NO[5]
Molecular Weight 179.26 g/mol [5]
IUPAC Name This compound[5]
CAS Number 63574-07-2[5]

Application Notes: Reactivity and Kinetic Profile

The reactivity of this compound is dominated by its primary amino group. The tertiary alcohol is relatively unreactive under many conditions, allowing for selective functionalization of the amine.

N-Acylation to Form Amides

The primary amino group readily undergoes N-acylation with acylating agents such as acid chlorides and anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and the modification of bioactive molecules.[6]

General Reaction: R-NH₂ + R'-CO-L → R-NH-CO-R' + H-L (where L is a leaving group, e.g., Cl)

The reaction proceeds via a nucleophilic addition-elimination mechanism. The rate of acylation is dependent on several factors including the nature of the acylating agent, the solvent, temperature, and the presence of a base to neutralize the acid byproduct.

Kinetic Considerations: While specific rate constants for this compound are not available, studies on similar primary amines, such as 1-phenylethylamine, show that the reaction kinetics are influenced by the solvent and the stereochemistry of the reactants.[7] Enantioselective acylation can be achieved using chiral acylating agents, a process often employed for the kinetic resolution of racemic amines.[7]

Reactant System (Analogous)SolventKey Kinetic Finding
1-phenylethylamine + N-protected phenylalanine ester2-propanolDifferent kinetic schemes observed in protic vs. aprotic solvents.[7]
1-phenylethylamine + N-protected phenylalanine ester1,4-dioxaneReagent ratio and solvent nature strongly affect the selectivity of kinetic resolution.[7]
Various amino alcohols + Organic acid/sulfonyl chlorideMethylene chlorideReaction proceeds via a mixed anhydride intermediate; can be performed as a one-pot synthesis.[8]
Imine (Schiff Base) Formation

Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases.[3][9] This reversible reaction is a cornerstone of dynamic covalent chemistry.[10]

General Reaction: R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O

Kinetic and Mechanistic Profile: The formation of imines is highly pH-dependent. The reaction rate is typically maximal around a pH of 5.[9]

  • At low pH: Most of the amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and slowing the reaction.[9]

  • At high pH: There is insufficient acid to protonate the carbinolamine intermediate's hydroxyl group, making water a poor leaving group and hindering the dehydration step.[9]

Kinetic studies on the reaction of amines with benzaldehyde show that equilibrium can be reached very quickly, sometimes almost instantaneously, depending on the specific amine and reaction conditions.[11] The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus or drying agents like molecular sieves.[10]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from procedures for structurally similar compounds, such as the direct amination of 4-phenyl-2-butanol.[12]

Workflow for Synthesis

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Amination Reaction cluster_2 Step 3: Work-up and Purification start 4-Phenyl-2-butanol autoclave Combine Reactants in Autoclave start->autoclave catalyst Ruthenium Catalyst (e.g., Ru-Pincer Complex) catalyst->autoclave solvent Solvent (e.g., 2-Methyl-2-butanol) solvent->autoclave ammonia Add Liquid Ammonia reaction Heat under Pressure (e.g., 170°C, 48h) autoclave->reaction Pressurize with Argon ammonia->reaction workup Cool, Depressurize, Filter reaction->workup evaporation Solvent Evaporation workup->evaporation purification Purify by Distillation evaporation->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Materials:

  • 4-Phenyl-2-butanol (precursor)

  • Carbonylchlorohydrido[4,5-(di-i-propylphosphinomethylacridino)ruthenium(II)] or similar Ru-pincer complex catalyst[12]

  • 2-Methyl-2-butanol (solvent)[12]

  • Liquid ammonia[12]

  • Argon gas (inert atmosphere)

  • Kieselguhr (for filtration)

  • Hastelloy autoclave (100 ml)

  • Standard laboratory glassware

  • Rotary evaporator

  • Bulb tube distillation apparatus

Procedure:

  • Under an argon atmosphere, charge the glass liner of a 100 ml Hastelloy autoclave with 4-phenyl-2-butanol (10 mmol), the ruthenium catalyst (0.05 mmol), and 25 ml of 2-methyl-2-butanol.[12]

  • Seal the autoclave, pressurize with 20 bar of argon, and vent. Repeat this cycle three times.[12]

  • Introduce liquid ammonia (approx. 117 mmol) into the sealed autoclave.[12]

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the autoclave to an internal temperature of 170°C and maintain this temperature while stirring for 48 hours.[12]

  • Cool the autoclave to room temperature and carefully depressurize.

  • Purge the autoclave with argon three times.

  • Open the autoclave, filter the reaction mixture through kieselguhr to remove the catalyst.[12]

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by bulb tube distillation under reduced pressure to obtain this compound.[12]

Protocol for Imine Formation with Benzaldehyde

This protocol describes a general procedure for monitoring the reaction between an amino alcohol and an aldehyde.

Mechanism of Imine Formation

G reactants Amine (R-NH₂) + Aldehyde (R'-CHO) nuc_add Nucleophilic Addition carbinolamine Carbinolamine Intermediate reactants->carbinolamine 1. Nucleophilic Attack 2. Proton Transfer protonation Protonation of OH (Acid Catalyzed) iminium Iminium Ion carbinolamine->iminium 3. Protonation of OH h2o_elim Elimination of Water product Imine (R-N=CHR') + H₂O iminium->product 4. Elimination of H₂O 5. Deprotonation deprotonation Deprotonation

Caption: General mechanism for acid-catalyzed imine formation.[9]

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Sodium sulfate (drying agent)

  • NMR tubes, UV-Vis cuvettes

  • Spectrometer (NMR or UV-Vis)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add benzaldehyde (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to achieve a pH of approximately 4-5.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes).

  • Analyze the aliquots using ¹H NMR spectroscopy (monitoring the disappearance of the aldehyde proton at ~10 ppm and the appearance of the imine proton at ~8-9 ppm) or UV-Vis spectroscopy (monitoring the formation of the conjugated imine chromophore).

  • Once the reaction reaches equilibrium (no further change in spectra), quench the reaction by adding a drying agent like anhydrous sodium sulfate to remove water and shift the equilibrium.

  • The kinetic profile can be determined by plotting the concentration of the imine product versus time.

Protocol for N-Acylation with Acetyl Chloride

This protocol details a standard procedure for the N-acylation of a primary amine.

Mechanism of N-Acylation

G reactants Amine (R-NH₂) + Acyl Chloride (R'-COCl) nuc_add Nucleophilic Addition tetra_int Tetrahedral Intermediate reactants->tetra_int Nucleophilic Attack elimination Elimination of Cl⁻ product Amide (R-NH-COR') + HCl tetra_int->product Elimination of Cl⁻ & Deprotonation deprotonation Deprotonation by Base

Caption: General mechanism for the N-acylation of a primary amine with an acyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Dichloromethane (DCM, solvent)

  • Triethylamine (base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 mmol) in 10 mL of DCM in a flask equipped with a stir bar.

  • Add triethylamine (1.2 mmol) to the solution to act as a base.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • The product can be further purified by column chromatography if necessary.

References

Application Notes and Protocols for the Derivatization of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methyl-1-phenylbutan-2-ol is a versatile chemical intermediate with applications in pharmaceutical synthesis. Its structure, featuring both a primary amino group and a tertiary hydroxyl group, necessitates derivatization prior to analysis by chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization enhances the volatility, thermal stability, and chromatographic behavior of the analyte, leading to improved separation and detection.

These application notes provide detailed protocols for two common derivatization methods for this compound: silylation for GC-MS analysis and acylation for HPLC analysis. The protocols are based on established chemical principles for the derivatization of amino alcohols.

Derivatization for GC-MS Analysis: Silylation

Silylation is a widely used derivatization technique for GC-MS analysis of compounds with active hydrogen atoms, such as those in amino and hydroxyl groups.[1][2][3] This process replaces the active hydrogens with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent.

Experimental Protocol: Silylation with BSTFA
  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

    • Use a commercially available solution of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Derivatization Procedure:

    • Pipette 100 µL of the this compound stock solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

    • Add 100 µL of the BSTFA + 1% TMCS reagent to the dried sample.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • A non-polar capillary column, such as a DB-5ms, is recommended for separation.

    • Typical temperature program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • The mass spectrometer can be operated in full scan mode to identify the derivatized product or in selected ion monitoring (SIM) mode for quantitative analysis.

Expected Quantitative Data

The following table summarizes the expected performance characteristics of the silylation derivatization method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Derivatization Yield > 95%
Derivative Stability Stable for up to 48 hours at 4°C
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantitation (LOQ) 5-50 ng/mL
Linearity (R²) > 0.99
Precision (%RSD) < 10%

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 100 µL of Sample Solution dry Evaporate to Dryness start->dry add_reagent Add 100 µL BSTFA + 1% TMCS dry->add_reagent heat Heat at 70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject end Data Acquisition inject->end

Caption: Workflow for silylation of this compound for GC-MS analysis.

Derivatization for HPLC Analysis: Acylation

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, enhancing its detectability by UV-Vis or fluorescence detectors. Acylation with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a common method for derivatizing primary and secondary amines.

Experimental Protocol: Acylation with Fmoc-Cl
  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a 10 mM solution of Fmoc-Cl in acetonitrile.

    • Prepare a 0.1 M borate buffer solution (pH 9.0).

  • Derivatization Procedure:

    • In a 1.5 mL microcentrifuge tube, mix 100 µL of the this compound stock solution with 200 µL of the borate buffer.

    • Add 200 µL of the Fmoc-Cl solution to the mixture.

    • Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

    • To stop the reaction and remove excess Fmoc-Cl, add 200 µL of 1% (v/v) triethylamine in acetonitrile and vortex for 30 seconds.

    • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Inject 10 µL of the derivatized sample into the HPLC system.

    • A C18 reversed-phase column is typically used for separation.

    • A gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% trifluoroacetic acid) is recommended.

    • Detection can be performed using a UV detector at 265 nm or a fluorescence detector with excitation at 265 nm and emission at 315 nm.

Expected Quantitative Data

The following table presents the expected performance of the acylation derivatization method for HPLC analysis.

ParameterExpected Value
Derivatization Yield > 98%
Derivative Stability Stable for up to 24 hours at 4°C
Limit of Detection (LOD) 0.1-1 µg/mL (UV), 10-100 ng/mL (Fluorescence)
Limit of Quantitation (LOQ) 0.5-5 µg/mL (UV), 50-500 ng/mL (Fluorescence)
Linearity (R²) > 0.995
Precision (%RSD) < 5%

Experimental Workflow Diagram

G cluster_prep Sample and Reagent Mixing cluster_deriv Derivatization and Quenching cluster_analysis Analysis start 100 µL Sample + 200 µL Buffer add_reagent Add 200 µL Fmoc-Cl start->add_reagent react Vortex and React for 10 min add_reagent->react quench Add 200 µL Triethylamine Solution react->quench filter Filter through 0.22 µm Syringe Filter quench->filter inject Inject 10 µL into HPLC filter->inject end Data Acquisition inject->end

Caption: Workflow for acylation of this compound for HPLC analysis.

Conclusion

The provided protocols for silylation and acylation offer robust and reliable methods for the derivatization of this compound for GC-MS and HPLC analysis, respectively. These methods are essential for achieving the necessary volatility, thermal stability, and detectability for accurate and sensitive quantification in various research and drug development applications. It is recommended that users optimize the reaction conditions for their specific matrix and instrumentation to achieve the best results.

References

Application Notes and Protocols for Safe Handling of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling of 4-Amino-2-methyl-1-phenylbutan-2-ol (CAS No: 63574-07-2). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of experiments.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Hazard Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

GHS Pictograms:

Danger

Signal Word: Danger[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValue
Molecular Formula C₁₁H₁₇NO[2]
Molecular Weight 179.26 g/mol [2]
Appearance Clear, colorless to slightly yellow liquid/oil[3][4]
Odor Amine-like[4]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecification
Hand Protection Impermeable gloves (e.g., Neoprene)[4][5]
Eye Protection Safety glasses with side-shields or chemical safety goggles[4][6]
Skin and Body Protection Impermeable protective clothing, lab coat[4][6]
Respiratory Protection Use in a well-ventilated area. A self-contained breathing apparatus may be necessary in case of emergency or insufficient ventilation[4][7]
Experimental Protocols: Safe Handling Procedures

4.1. General Handling

  • Work in a well-ventilated area, preferably in a chemical fume hood[4][6].

  • Avoid direct contact with skin, eyes, and clothing[6].

  • Do not breathe vapors or mists[6][7].

  • Wash hands thoroughly after handling[6][7].

  • Keep containers tightly closed when not in use[6][7].

4.2. Storage

  • Store in a cool, dry, and well-ventilated area[6].

  • Keep away from incompatible substances.

  • Store locked up[7].

  • The recommended storage temperature is room temperature[3].

4.3. Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[7].

Emergency Procedures

5.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Skin Contact Remove all contaminated clothing immediately. Drench the affected skin with running water for at least 10-15 minutes. Seek medical attention if irritation persists[4][7].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[4][7].
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell[4][7].
Ingestion Do NOT induce vomiting. Wash out mouth with water. Give half a liter of water to drink if the person is conscious. Seek immediate medical attention[4].

5.2. Accidental Release Measures

  • Ensure adequate ventilation.

  • Evacuate personnel from the affected area.

  • Wear appropriate personal protective equipment as specified in Section 3.

  • Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal[6].

  • Do not let the product enter drains[7].

Visualizations

Safe Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weighing and Dispensing C->D E Performing Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an emergency involving this compound.

start Emergency Event (Spill or Exposure) is_spill Is it a spill? start->is_spill spill_small Small Spill is_spill->spill_small Yes is_exposure Is there personnel exposure? is_spill->is_exposure No absorb Absorb with Inert Material spill_small->absorb spill_large Large Spill evacuate Evacuate Area spill_large->evacuate absorb->is_exposure evacuate->is_exposure exposure_skin Skin Contact is_exposure->exposure_skin Yes, Skin exposure_eye Eye Contact is_exposure->exposure_eye Yes, Eye exposure_inhalation Inhalation is_exposure->exposure_inhalation Yes, Inhalation rinse_skin Rinse with Water (15 min) exposure_skin->rinse_skin rinse_eye Flush Eyes (15 min) exposure_eye->rinse_eye fresh_air Move to Fresh Air exposure_inhalation->fresh_air seek_medical Seek Medical Attention rinse_skin->seek_medical rinse_eye->seek_medical fresh_air->seek_medical

Caption: Decision Tree for Emergency Response to Spills or Exposure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol. The content is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

A reliable synthetic route to this compound involves a multi-step process, including the formation of a protected amino ketone via a Grignard reaction with a Weinreb amide, followed by a second Grignard reaction to form the tertiary alcohol, and subsequent deprotection.

Experimental Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: First Grignard Reaction cluster_3 Step 4: Second Grignard Reaction cluster_4 Step 5: Deprotection GABA GABA Boc_GABA Boc-GABA GABA->Boc_GABA Boc₂O, NaOH Boc_GABA_Weinreb Boc-GABA Weinreb Amide Boc_GABA->Boc_GABA_Weinreb 1. (COCl)₂, cat. DMF 2. MeONHMe·HCl, Et₃N Protected_Ketone N-Boc-4-amino-1-phenylbutan-2-one Boc_GABA_Weinreb->Protected_Ketone BnMgCl, THF Protected_Alcohol N-Boc-4-amino-2-methyl-1-phenylbutan-2-ol Protected_Ketone->Protected_Alcohol MeMgBr, THF Final_Product This compound Protected_Alcohol->Final_Product TFA or HCl

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 3: Synthesis of N-Boc-4-amino-1-phenylbutan-2-one (Protected Ketone)
  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium. Prepare a solution of benzyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add a small portion of the benzyl chloride solution to the magnesium and wait for the reaction to initiate (indicated by heat and cloudiness). Once initiated, add the remaining benzyl chloride solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Reaction with Weinreb Amide: Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath. Dissolve the Boc-GABA Weinreb amide (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard reagent.

  • Reaction Monitoring and Workup: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for another hour. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of N-Boc-4-amino-2-methyl-1-phenylbutan-2-ol (Protected Alcohol)
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-Boc-4-amino-1-phenylbutan-2-one (1.0 eq.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (MeMgBr, 1.2 eq., 3.0 M solution in diethyl ether) dropwise to the ketone solution.

  • Reaction and Workup: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Troubleshooting and FAQs

Grignard Reaction Steps (3 & 4)

Q1: My Grignard reaction won't start. What should I do?

A1:

  • Cause: The primary reason for initiation failure is the presence of moisture or an oxide layer on the magnesium surface.

  • Solution:

    • Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert gas.

    • Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Activate the magnesium turnings. You can do this by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.[1]

    • A small amount of the alkyl halide can be added neat to the magnesium, and the mixture can be gently warmed with a heat gun to create a concentrated area to initiate the reaction. Once it starts, dilute with the solvent and proceed with the dropwise addition.

Q2: The yield of my desired tertiary alcohol is low, and I'm recovering a lot of the starting ketone. Why is this happening?

A2:

  • Cause: This could be due to an insufficient amount of active Grignard reagent or steric hindrance.

  • Solution:

    • Titrate your Grignard reagent: Before adding it to your ketone, titrate a small aliquot of the Grignard reagent to determine its exact concentration. This will ensure you are adding the correct stoichiometric amount.

    • Increase Equivalents: Use a slight excess of the Grignard reagent (e.g., 1.5-2.0 equivalents) to drive the reaction to completion.

    • Reaction Temperature: While Grignard additions to ketones are often done at low temperatures to minimize side reactions, you can try allowing the reaction to slowly warm to room temperature after the initial addition at -78°C to ensure it goes to completion.

Q3: I am observing a significant amount of a reduced alcohol side product instead of the tertiary alcohol. What is the cause?

A3:

  • Cause: With sterically hindered ketones, the Grignard reagent can act as a reducing agent rather than a nucleophile, transferring a beta-hydride to the carbonyl carbon.[2] This is more common with Grignard reagents that have beta-hydrogens (like ethylmagnesium bromide).

  • Solution:

    • Use a different organometallic reagent: Consider using an organolithium reagent (e.g., methyllithium) instead of a Grignard reagent, as they are generally more nucleophilic and less prone to reduction.

    • Lower the reaction temperature: Performing the reaction at a very low temperature (-78 °C) can favor the nucleophilic addition pathway over the reduction pathway.

Troubleshooting Logic Diagram for Low Yield in Grignard Reaction

G start Low Yield of Tertiary Alcohol check_sm Is starting ketone recovered? start->check_sm check_side_products Are there significant side products? check_sm->check_side_products No inactive_grignard Cause: Inactive or insufficient Grignard reagent. check_sm->inactive_grignard Yes enolate_formation Cause: Enolate formation due to Grignard acting as a base. check_side_products->enolate_formation Yes (e.g., aldol products) reduction Cause: Reduction of ketone by Grignard reagent. check_side_products->reduction Yes (secondary alcohol) solution_titrate Solution: 1. Titrate Grignard before use. 2. Use fresh, high-quality Mg. 3. Ensure anhydrous conditions. inactive_grignard->solution_titrate solution_enolate Solution: 1. Use a less hindered base if an external base is used. 2. Add ketone to Grignard slowly at low temp. enolate_formation->solution_enolate solution_reduction Solution: 1. Use MeLi instead of MeMgBr. 2. Maintain very low reaction temp (-78°C). reduction->solution_reduction

Caption: Troubleshooting decision tree for low yield in the Grignard reaction step.

Quantitative Data Summary

The following tables provide an overview of typical reaction parameters and expected outcomes for the key Grignard reaction steps.

Table 1: Synthesis of N-Boc-4-amino-1-phenylbutan-2-one
ParameterCondition A (Optimal)Condition B (Suboptimal)
Equivalents of BnMgCl 1.21.0
Reaction Temperature 0 °C to RTRoom Temperature
Reaction Time 3 hours3 hours
Expected Yield 75-85%40-50%
Purity (after chromatography) >95%~80% (with starting material)
Table 2: Synthesis of N-Boc-4-amino-2-methyl-1-phenylbutan-2-ol
ParameterCondition A (Optimal)Condition B (Side Reaction)
Organometallic Reagent MeMgBr (1.5 eq.)EtMgBr (1.5 eq.)
Reaction Temperature -78 °C0 °C
Reaction Time 2 hours2 hours
Expected Yield (Tertiary Alcohol) 80-90%50-60%
Major Side Product MinimalReduced secondary alcohol (~20%)
Purity (after chromatography) >98%Mixture of products

References

Technical Support Center: Synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Grignard Reaction of a Protected Amino-Ketone with a Benzyl Grignard Reagent

This synthetic strategy involves the reaction of a protected form of 4-amino-2-butanone with benzylmagnesium halide.

Q1: My Grignard reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in Grignard reactions are a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

  • Quality of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by gently crushing it in a mortar and pestle (under an inert atmosphere) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Side Reactions:

    • Enolization: If the starting ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate, which will not react further to form the desired alcohol. To minimize this, carry out the reaction at a low temperature (e.g., -78 °C to 0 °C).

    • Reduction: Some Grignard reagents with beta-hydrogens can reduce the ketone to a secondary alcohol. Using a freshly prepared Grignard reagent and maintaining a low reaction temperature can help mitigate this.

    • Benzyl to o-tolyl Rearrangement: An unexpected rearrangement of the benzyl Grignard reagent to an o-tolyl intermediate has been observed in some cases, leading to the formation of an undesired constitutional isomer.[1][2] This is more prevalent with benzylmagnesium chloride and at higher temperatures. Using benzylmagnesium bromide and maintaining low temperatures can help suppress this side reaction.[2]

  • Reagent Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the Grignard reagent can help to drive the reaction to completion and compensate for any reagent that reacts with trace amounts of water.

Q2: I am observing multiple spots on my TLC plate after the reaction, even after workup. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products. Besides the starting material and the desired product, common byproducts in this Grignard reaction can include:

  • Wurtz Coupling Product (Bibenzyl): This forms from the reaction of the Grignard reagent with the unreacted benzyl halide. Ensure the slow addition of the benzyl halide to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide.

  • Reduced Ketone: As mentioned in A1, the Grignard reagent can reduce the ketone.

  • Rearranged Product: The o-tolyl alcohol resulting from the rearrangement of the benzyl Grignard reagent.[1][2]

  • Unreacted Starting Ketone: This indicates an incomplete reaction.

To minimize these byproducts, optimize the reaction conditions as described in A1. For purification, column chromatography is typically effective in separating the desired amino alcohol from these impurities.

Q3: The deprotection of the amine is proving difficult or is leading to decomposition of my product. What are the best practices for this step?

A3: The choice of protecting group for the amine is crucial. A Boc (tert-butyloxycarbonyl) group is often a good choice as it is stable under the basic conditions of the Grignard reaction and can be removed under acidic conditions.

  • Incomplete Deprotection: If deprotection is incomplete, you can try extending the reaction time or using a stronger acidic solution (e.g., 4M HCl in dioxane instead of trifluoroacetic acid).

  • Product Decomposition: Tertiary benzylic alcohols can be sensitive to strong acids and may undergo dehydration.[3] To avoid this, use milder deprotection conditions, such as bubbling HCl gas through a solution of the protected amine in an anhydrous solvent at a low temperature. After deprotection, it is important to neutralize the reaction mixture carefully to isolate the free amine.

Route 2: Reductive Amination of 4-Hydroxy-4-phenyl-2-butanone

This pathway involves the synthesis of the keto-alcohol precursor, 4-hydroxy-4-phenyl-2-butanone, followed by reductive amination with a suitable amine source.

Q1: The synthesis of the 4-hydroxy-4-phenyl-2-butanone precursor is giving a low yield. How can I optimize this step?

A1: The synthesis of 4-hydroxy-4-phenyl-2-butanone can be achieved through a few methods, such as the aldol condensation of benzaldehyde and acetone.[4] Low yields can result from:

  • Self-Condensation of Acetone: To minimize this, use a large excess of acetone relative to benzaldehyde.

  • Dehydration of the Aldol Product: The initial aldol adduct can easily dehydrate to form an α,β-unsaturated ketone, especially under harsh basic or acidic conditions and at elevated temperatures. It is important to maintain a low reaction temperature and carefully control the pH.

  • Purification Losses: The product can be somewhat water-soluble. During the workup, saturate the aqueous layer with sodium chloride to reduce the solubility of the product and improve extraction efficiency.

Q2: My reductive amination reaction is not going to completion, and I am mostly recovering the starting keto-alcohol.

A2: Incomplete conversion in reductive amination can be due to several factors:

  • Inefficient Imine/Enamine Formation: The initial formation of the imine or enamine intermediate is crucial. This step is often acid-catalyzed. You can add a catalytic amount of a weak acid like acetic acid to facilitate this. The removal of water formed during this step can also drive the equilibrium towards the imine/enamine.

  • Reducing Agent Inactivity: The choice and quality of the reducing agent are critical.

    • Sodium borohydride (NaBH₄): This is a relatively strong reducing agent and can reduce the starting ketone before imine formation is complete. It is often better to pre-form the imine before adding the reducing agent.[5]

    • Sodium cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent that is effective at a slightly acidic pH, which also favors imine formation.[5][6] However, be aware of the potential for cyanide in the waste.

    • Sodium triacetoxyborohydride (STAB): This is another mild and selective reducing agent that is often a good choice for one-pot reductive aminations.[6]

  • Catalyst Poisoning (for catalytic hydrogenation): If you are using a metal catalyst (e.g., Pd/C) with hydrogen gas, the amine starting material or product can sometimes poison the catalyst. Using a higher catalyst loading or a more robust catalyst might be necessary.

Q3: I am observing the formation of a secondary amine byproduct instead of the desired primary amine.

A3: This is a common issue when using ammonia as the nitrogen source for the synthesis of a primary amine. The initially formed primary amine can react with another molecule of the keto-alcohol to form a secondary amine. To minimize this:

  • Use a Large Excess of Ammonia: A high concentration of ammonia will favor the reaction with the ketone over the reaction of the product amine.

  • Use a Protected Ammonia Source: Reagents like hydroxylamine, followed by reduction of the oxime, can be a good alternative for synthesizing primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for a first-time synthesis of this compound?

A1: For a more controlled and often higher-yielding synthesis, the reductive amination of 4-hydroxy-4-phenyl-2-butanone (Route 2) is generally recommended. The precursor synthesis is well-documented, and the reductive amination step is a robust and widely used transformation in medicinal chemistry. The Grignard reaction (Route 1) can be more challenging due to the moisture sensitivity of the reagents and the potential for more side reactions.

Q2: What are the key safety precautions to consider during the synthesis?

A2:

  • Grignard Reagents: Are highly flammable and react violently with water. All manipulations should be carried out in a fume hood under an inert atmosphere.

  • Solvents: Diethyl ether and THF are common solvents for Grignard reactions and are extremely flammable.

  • Reducing Agents: Sodium borohydride and its derivatives can release flammable hydrogen gas upon contact with acid or water.

  • Cyanide: When using sodium cyanoborohydride, the workup and waste should be handled with care to avoid the generation of toxic hydrogen cyanide gas. Acidic conditions should be avoided during the initial quenching of reactions involving NaBH₃CN.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: How can I purify the final product, this compound?

A3: The purification strategy will depend on the impurities present.

  • Acid-Base Extraction: As an amino alcohol, the product can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by basification of the aqueous layer and extraction back into an organic solvent.

  • Column Chromatography: This is a very effective method for separating the product from closely related impurities. A silica gel column is typically used, often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent tailing of the amine on the acidic silica gel.

  • Crystallization: If the product is a solid, crystallization or recrystallization can be an excellent final purification step to obtain a high-purity material.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH ConditionKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolNeutral to BasicInexpensive, readily availableCan reduce the starting ketone; less selective[5][6]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, THFMildly Acidic (pH 4-6)Selective for imines over ketones[5][6]Toxic cyanide waste
Sodium Triacetoxyborohydride (STAB)Dichloromethane, THFNeutral to Mildly AcidicMild, selective, good for one-pot reactions[6]More expensive, higher molecular weight
Catalytic Hydrogenation (e.g., H₂/Pd-C)Methanol, EthanolNeutral"Green" reagent, high yieldingCatalyst can be poisoned by amines; requires specialized equipment

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-4-phenyl-2-butanone (Precursor for Route 2)

This protocol is adapted from the known aldol condensation of benzaldehyde and acetone.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath, add acetone (5 equivalents) and a 10% aqueous solution of sodium hydroxide (0.1 equivalents).

  • Addition of Benzaldehyde: Slowly add benzaldehyde (1 equivalent) dropwise to the cooled, stirring solution.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride until the pH is neutral.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination to form this compound (Route 2)

This is a general procedure for reductive amination using STAB.

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-4-phenyl-2-butanone (1 equivalent) and a suitable amine source (e.g., ammonium acetate for the primary amine, 1.5 equivalents) in an anhydrous solvent such as dichloromethane or dichloroethane.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified as described in the FAQ section.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Grignard Pathway cluster_route2 Route 2: Reductive Amination Pathway Protected Amino-Ketone Protected Amino-Ketone Grignard Reaction Grignard Reaction Protected Amino-Ketone->Grignard Reaction Benzyl Grignard Reagent Benzyl Grignard Reagent Benzyl Grignard Reagent->Grignard Reaction Protected Amino Alcohol Protected Amino Alcohol Grignard Reaction->Protected Amino Alcohol Deprotection Deprotection Protected Amino Alcohol->Deprotection Final Product_R1 This compound Deprotection->Final Product_R1 Benzaldehyde Benzaldehyde Aldol Condensation Aldol Condensation Benzaldehyde->Aldol Condensation Acetone Acetone Acetone->Aldol Condensation Keto-Alcohol Precursor 4-Hydroxy-4-phenyl-2-butanone Aldol Condensation->Keto-Alcohol Precursor Reductive Amination Reductive Amination Keto-Alcohol Precursor->Reductive Amination Final Product_R2 This compound Reductive Amination->Final Product_R2

Caption: Synthetic pathways to this compound.

Troubleshooting_Logic Low Yield Low Yield Moisture Moisture Low Yield->Moisture Grignard? Side Reactions Side Reactions Low Yield->Side Reactions Grignard/Reductive Amination? Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Reductive Amination? Dry Glassware & Reagents Dry Glassware & Reagents Moisture->Dry Glassware & Reagents Optimize Temperature Optimize Temperature Side Reactions->Optimize Temperature Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Purification of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Amino-2-methyl-1-phenylbutan-2-ol from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude mixture of this compound?

Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. The exact impurity profile will depend on the synthetic route. Potential impurities may include:

  • Unreacted Precursors: Depending on the synthesis, this could be a corresponding ketone, nitro compound, or other starting material.

  • Over-alkylated Products: Formation of secondary or tertiary amines if the primary amine is subjected to further reaction.

  • Dehydration Products: Elimination of the tertiary alcohol to form an alkene.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Q2: Which purification techniques are most suitable for this compound?

The most common and effective purification techniques for amino alcohols like this compound are:

  • Recrystallization: Often performed by converting the amino alcohol to a salt (e.g., hydrochloride or oxalate), which is then crystallized. The purified salt is then neutralized to yield the pure free base.

  • Column Chromatography: A versatile technique that can separate the target compound from impurities based on polarity.

  • Distillation: If the compound is thermally stable and volatile, vacuum distillation can be an effective purification method.

Q3: How can I improve the separation of my basic amino alcohol during silica gel column chromatography?

Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing peaks, and potential degradation. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia (in the form of ammonium hydroxide in the polar solvent), into your mobile phase.[1] This neutralizes the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using basic alumina or an amine-functionalized silica column, which are more compatible with basic compounds.[1][2]

  • Employ Reversed-Phase Chromatography: Use a C18 column with a mobile phase like acetonitrile and water. The pH of the mobile phase can be adjusted to control the retention of the amine.[1]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Incorrect Solvent Choice The target compound may be too soluble in the chosen solvent, even at low temperatures.
Perform small-scale solubility tests with a variety of solvents and solvent mixtures to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Precipitation is Incomplete The solution may be supersaturated, or insufficient cooling time was allowed.
Try cooling the solution for a longer period or in an ice bath. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Formation of an Oil Instead of Crystals The melting point of the compound may be lower than the boiling point of the solvent, or impurities are preventing crystal lattice formation.
Try using a lower-boiling point solvent or a more dilute solution. If an oil forms, try to redissolve it by warming and then cool it more slowly.
Issue 2: Poor Separation or Tailing Peaks in Column Chromatography
Possible Cause Troubleshooting Step
Strong Interaction with Silica Gel The basic amine is interacting with acidic silanol groups.
As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent.[1]
Incorrect Mobile Phase Polarity The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and band broadening.
Systematically vary the solvent ratio of your mobile phase. Use Thin Layer Chromatography (TLC) to find an optimal solvent system that gives good separation (Rf value of the target compound around 0.3-0.4).
Column Overloading Too much crude material was loaded onto the column.
Use a larger column or load less material. A general rule of thumb is to load 1-5% of the silica gel mass.

Experimental Protocols

Protocol 1: Purification by Recrystallization via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as isopropanol or ethanol.

  • Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl diluted in the same solvent) dropwise while stirring until the solution is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt should precipitate. The mixture can be heated to redissolve the salt and then cooled slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified salt crystals under vacuum.

  • Conversion to Free Base: Dissolve the purified salt in water and add a base (e.g., 2 M NaOH) until the solution is basic.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified free base.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) with 0.5% triethylamine added to both solvents.

  • Preparation:

    • Prepare the column by packing the silica gel as a slurry in the initial, low-polarity mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution:

    • Load the sample onto the top of the column.

    • Begin elution with the low-polarity mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor the elution using TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table presents representative data for the purification of a 10 g batch of crude this compound. Note: These values are illustrative and may vary depending on the initial purity of the crude mixture.

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity (by HPLC, %)
Recrystallization (HCl Salt)10.07.575>98
Column Chromatography10.06.868>99

Visualizations

PurificationWorkflow Crude Crude Mixture Recrystallization Recrystallization via Salt Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Start Poor Separation in Column Chromatography CheckTailing Are peaks tailing? Start->CheckTailing CheckRf Is Rf too high/low? CheckTailing->CheckRf No AddBase Add 0.5% Triethylamine to Mobile Phase CheckTailing->AddBase Yes AdjustPolarity Adjust Solvent Ratio CheckRf->AdjustPolarity Yes GoodSep Good Separation CheckRf->GoodSep No AddBase->GoodSep AdjustPolarity->GoodSep

References

Technical Support Center: Synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol, targeting researchers, scientists, and drug development professionals. The information provided is based on a proposed synthesis route involving the Grignard reaction between benzylmagnesium chloride and 4-amino-2-methylbutan-2-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

dot

Troubleshooting_Synthesis cluster_start Initial Observation cluster_problems Potential Causes cluster_solutions Solutions & Troubleshooting Steps start Low or No Product Yield p1 Poor Grignard Reagent Formation start->p1 Check for white precipitate p2 Side Reactions of Grignard Reagent start->p2 Analyze crude product for byproducts p3 Reaction with Amino Group start->p3 Consider the basicity of the starting material p4 Poor Reaction Conditions start->p4 Review experimental setup and parameters s1 Ensure anhydrous conditions. Activate magnesium. p1->s1 s2 Use freshly prepared Grignard reagent. Control temperature. p2->s2 s3 Protect the amino group (e.g., with a silyl group). p3->s3 s4 Optimize temperature, addition rate, and reaction time. p4->s4

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in this Grignard-based synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Poor Grignard Reagent Formation: The Grignard reagent (benzylmagnesium chloride) is highly sensitive to moisture. Any water present will quench the reagent, reducing the amount available to react with your amino ketone.

    • Troubleshooting:

      • Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Use anhydrous solvents (e.g., diethyl ether or THF).

      • The magnesium turnings should be fresh and activated (e.g., by grinding or using a small crystal of iodine).

  • Side Reactions of the Grignard Reagent: The Grignard reagent can participate in side reactions, leading to the formation of byproducts instead of the desired product.

    • Troubleshooting:

      • Control the reaction temperature. The formation of the Grignard reagent is exothermic and should be controlled with an ice bath.

      • Add the benzyl chloride slowly to the magnesium suspension to maintain a steady reaction rate and prevent overheating.

  • Reaction with the Amino Group: The primary amine in the starting material (4-amino-2-methylbutan-2-one) is acidic enough to react with the highly basic Grignard reagent. This will consume the Grignard reagent and prevent it from attacking the ketone.

    • Troubleshooting:

      • Protect the amino group before the Grignard reaction. A common protecting group for amines is a silyl group (e.g., trimethylsilyl), which can be removed after the reaction.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, addition rate of the Grignard reagent, and reaction time can significantly impact the yield.

    • Troubleshooting:

      • The addition of the Grignard reagent to the amino ketone should be done at a low temperature (e.g., 0 °C) to minimize side reactions.

      • After the addition is complete, the reaction may need to be stirred at room temperature for a period to ensure complete conversion.

      • Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this synthesis?

A1: Based on the proposed Grignard reaction, several side products can be anticipated. These are summarized in the table below.

Side ProductChemical FormulaMolar Mass ( g/mol )Formation Pathway
BibenzylC₁₄H₁₄182.26Coupling of two benzyl radicals during Grignard formation.
Benzyl alcoholC₇H₈O108.14Reaction of the Grignard reagent with trace oxygen.
TolueneC₇H₈92.14Reaction of the Grignard reagent with any protic source (e.g., water).
Unreacted Starting MaterialC₅H₁₁NO101.15Incomplete reaction due to insufficient Grignard reagent or short reaction time.

Q2: How can I minimize the formation of bibenzyl?

A2: The formation of bibenzyl is a common issue in the preparation of benzyl Grignard reagents. To minimize its formation, you can:

  • Use a slight excess of magnesium.

  • Maintain a moderate reaction temperature during the Grignard reagent formation.

  • Ensure efficient stirring to promote the reaction of the benzyl radical with magnesium.

Q3: Is it necessary to protect the amino group?

A3: Yes, it is highly recommended. The proton on the primary amine is acidic enough to be deprotonated by the Grignard reagent. This non-productive acid-base reaction will consume your Grignard reagent and significantly lower the yield of the desired product. Protecting the amine, for example as a trimethylsilyl (TMS) amine, will prevent this side reaction.

Q4: What is a suitable work-up procedure for this reaction?

A4: A typical work-up procedure for a Grignard reaction involves quenching the reaction mixture with a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide formed and dissolve the magnesium salts. The product can then be extracted into an organic solvent. If an amine protecting group is used, a subsequent deprotection step will be necessary.

Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure for the synthesis of this compound via a Grignard reaction and is intended for informational purposes. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist in a suitable laboratory setting.

Step 1: Protection of the Amino Group

  • Dissolve 4-amino-2-methylbutan-2-one in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add a suitable silylating agent (e.g., trimethylsilyl chloride) and a non-nucleophilic base (e.g., triethylamine) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction to isolate the N-protected amino ketone.

Step 2: Grignard Reaction

  • In a separate flame-dried flask under an inert atmosphere, prepare the benzylmagnesium chloride Grignard reagent by slowly adding benzyl chloride to a suspension of magnesium turnings in anhydrous THF.

  • Once the Grignard reagent is formed, cool it to 0 °C.

  • Dissolve the N-protected amino ketone from Step 1 in anhydrous THF and add it dropwise to the Grignard reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude protected product in a suitable solvent (e.g., methanol).

  • Add a deprotecting agent (e.g., a dilute acid) and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture and extract the final product.

  • Purify the this compound by a suitable method, such as column chromatography or recrystallization.

Technical Support Center: Synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What is a common synthetic route for this compound?

A1: A plausible and common synthetic approach involves a multi-step process. The key steps typically are:

  • Grignard Reaction: Synthesis of the precursor, 2-methyl-4-phenylbutan-2-ol, via the reaction of benzylmagnesium halide with isobutylene oxide, or alternatively, the reaction of benzylacetone with a methyl Grignard reagent.

  • Amination: Introduction of the amino group to the tertiary alcohol. This can be a challenging step and may require specialized reagents or conversion of the hydroxyl group to a better leaving group followed by nucleophilic substitution with an amine source.

Troubleshooting the Grignard Reaction Step

Q2: My Grignard reaction to produce 2-methyl-4-phenylbutan-2-ol has a low yield. What are the potential causes and solutions?

A2: Low yields in Grignard reactions are common and can often be attributed to several factors. Refer to the table below for potential causes and troubleshooting steps.

Potential CauseRecommended Solution
Presence of water or protic solvents Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Poor quality magnesium turnings Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Slow initiation of the Grignard reagent formation Gentle heating or sonication can help initiate the reaction. Ensure the surface of the magnesium is clean.
Side reactions (e.g., Wurtz coupling) Control the temperature during the formation of the Grignard reagent. The reaction is exothermic and should be kept between 40°C and 60°C.[1]
Incorrect stoichiometry Use a molar excess of the Grignard reagent relative to the electrophile (e.g., isobutylene oxide or benzylacetone). A common ratio is 1.5 to 5 moles of magnesium per mole of benzyl halide.[1]

Troubleshooting the Amination Step

Q3: I am having difficulty introducing the amino group to form the final product. What are some strategies to improve this step?

A3: Direct amination of a tertiary alcohol is often inefficient. Consider the following strategies:

  • Activation of the Hydroxyl Group: Convert the hydroxyl group into a better leaving group, such as a tosylate or mesylate. This will facilitate nucleophilic substitution by an amine or ammonia.

  • Ritter Reaction: The Ritter reaction can be a viable method. This involves reacting the tertiary alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the desired amine.

  • Reductive Amination of a Ketone Precursor: If starting from benzylacetone, consider reductive amination. This would involve reacting the ketone with ammonia or an ammonium salt in the presence of a reducing agent (e.g., sodium cyanoborohydride) to directly form an amine, which would then be followed by the Grignard reaction to add the methyl group and form the tertiary alcohol.

Purification Challenges

Q4: How can I effectively purify the final product, this compound?

A4: Purification can be challenging due to the amphipathic nature of the molecule (containing both polar amino and hydroxyl groups and a nonpolar phenyl group).

  • Extraction: After quenching the reaction, perform an extraction. If the product is in an organic phase, washing with a saturated solution of ammonium chloride can help remove inorganic byproducts.[1]

  • Distillation: For the intermediate 2-methyl-4-phenylbutan-2-ol, vacuum distillation can be an effective purification method.[1]

  • Crystallization: If the final product or its salt is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.

  • Column Chromatography: Silica gel column chromatography can be used, but care must be taken to choose an appropriate solvent system to avoid streaking. A common mobile phase for amino alcohols is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethyl acetate), often with a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to prevent protonation of the amine on the acidic silica gel.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of 2-methyl-4-phenylbutan-2-ol, a key intermediate.

ReactantsReagentsSolventYieldReference
Benzylmagnesium halide and isobutylene oxideMagnesium, Iodine (activator)Tetrahydrofuran (THF)74%[1]
BenzylacetoneMethylmagnesium chloride (MeMgCl)Tetrahydrofuran (THF)72%[2]

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-4-phenylbutan-2-ol via Grignard Reaction with Isobutylene Oxide [1]

  • Inert Atmosphere: Inert a suitable reactor with argon.

  • Magnesium Suspension: Prepare a suspension of magnesium turnings (e.g., 88.71 g) in anhydrous tetrahydrofuran (e.g., 1500 ml).

  • Activation: Add a small amount of iodine (e.g., 0.50 g) to activate the magnesium.

  • Grignard Reagent Formation: Slowly add benzyl halide to the magnesium suspension. The temperature of the reaction mixture should be maintained between 40°C and 60°C.

  • Reaction with Isobutylene Oxide: After the formation of the Grignard reagent, cool the mixture (e.g., to 0°C) and add isobutylene oxide.

  • Work-up: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Add a suitable organic solvent like toluene and separate the organic phase. Wash the organic phase with saturated ammonium chloride solution.

  • Drying and Purification: Dry the organic phase over a drying agent (e.g., magnesium sulfate) and purify the product by vacuum distillation.

Protocol 2: Synthesis of 2-methyl-4-phenylbutan-2-ol via Grignard Reaction with Benzylacetone [2]

  • Reactant Solution: In an inert atmosphere, dissolve benzylacetone (e.g., 6.68 mmol) in anhydrous tetrahydrofuran (e.g., 33 ml).

  • Cooling: Cool the solution to 0°C.

  • Addition of Grignard Reagent: Slowly add a solution of methylmagnesium chloride in THF (e.g., 3.0 M solution, 10.0 mmol) to the cooled solution.

  • Reaction Time: Stir the mixture at 0°C for a short period (e.g., 10 minutes).

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After filtration, concentrate the solution under reduced pressure and purify the residue by silica-gel column chromatography.

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 Benzyl Halide grignard Benzylmagnesium Halide start1->grignard + Mg, THF start2 Magnesium start2->grignard start3 Isobutylene Oxide product_intermediate 2-methyl-4-phenyl- butan-2-ol start3->product_intermediate grignard->product_intermediate + Isobutylene Oxide amination Amination Step product_intermediate->amination e.g., Ritter Reaction or Hydroxyl Activation final_product 4-Amino-2-methyl-1-phenyl- butan-2-ol amination->final_product

Caption: A plausible synthetic pathway for this compound.

Troubleshooting_Workflow cluster_grignard Grignard Step Issues cluster_amination Amination Step Issues cluster_purification Purification Issues start Low Yield or Reaction Failure q_grignard Is the Grignard reagent forming? start->q_grignard q_amination Is the amination step failing? start->q_amination q_purification Difficulty in purification? start->q_purification check_mg Activate Mg with iodine. Ensure anhydrous conditions. q_grignard->check_mg No check_temp Control temperature (40-60°C). Check stoichiometry. q_grignard->check_temp Yes, but low yield activate_oh Activate -OH group (e.g., tosylation). q_amination->activate_oh Yes ritter Consider Ritter Reaction. activate_oh->ritter chromatography Use column chromatography with a basic modifier. q_purification->chromatography Yes crystallization Attempt crystallization of a salt. chromatography->crystallization

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of 4-Amino-2-methyl-1-phenylbutan-2-ol. While specific stability data for this compound is not extensively available in published literature, this guide offers general troubleshooting protocols and frequently asked questions based on the chemical nature of amino alcohols and standard pharmaceutical stability testing practices.

Frequently Asked Questions (FAQs)

Q1: What are the likely stability issues for an amino alcohol like this compound?

A1: Based on its structure, potential stability issues include:

  • Oxidation: The amino group can be susceptible to oxidation, leading to the formation of corresponding N-oxides or other oxidative degradation products. The tertiary alcohol is also a potential site for oxidation, although generally less reactive than the amine.

  • pH-dependent degradation: In aqueous solutions, the stability of the compound can be highly dependent on the pH. Both acidic and basic conditions can potentially catalyze degradation reactions.

  • Thermal degradation: Like most organic molecules, exposure to high temperatures can lead to decomposition.

  • Photodegradation: Exposure to light, particularly UV light, may induce degradation.

Q2: How should I store this compound to minimize degradation?

A2: For general laboratory use, it is recommended to store the compound in a cool, dark, and dry place. According to one supplier, the compound should be stored at room temperature. For long-term storage or for use in sensitive applications, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A3: Unexpected peaks are often indicative of degradation products or impurities. Consider the following possibilities:

  • Degradation: Your sample may have degraded due to improper storage, handling, or experimental conditions. Review the potential degradation pathways mentioned in Q1.

  • Reaction with solvent: The compound may be reacting with your solvent. For instance, some alcohols are not recommended as co-solvents in forced degradation studies as they can react with the compound of interest.[1]

  • Contamination: Your sample, solvent, or analytical column might be contaminated.

Q4: What is a forced degradation study and why is it relevant for this compound?

A4: A forced degradation or stress study is a process where a substance is intentionally exposed to harsh conditions to accelerate its decomposition.[2][3] This helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3][4] For this compound, such a study would be crucial to predict its long-term stability and to develop analytical methods that can distinguish the active substance from its degradation products.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Purity Over Time in Storage Oxidation, hydrolysis, or thermal degradation.Store the compound under an inert atmosphere, protect it from light, and store at a lower temperature (e.g., in a refrigerator or freezer, if appropriate for the physical form).
Color Change of the Material Formation of colored degradation products, often due to oxidation or reaction with impurities.Characterize the impurities to understand the degradation pathway. Consider purification if necessary. Re-evaluate storage conditions.
Inconsistent Results in Biological Assays Degradation of the active compound, leading to lower effective concentration.Use freshly prepared solutions. Validate the stability of the compound in the assay buffer and under assay conditions.
Appearance of New Peaks in Chromatography Degradation of the compound.Perform a forced degradation study to identify the new peaks. This will help in developing a stability-indicating method.

Hypothetical Forced Degradation Data

Since no specific quantitative data for this compound is publicly available, the following table represents a hypothetical outcome of a forced degradation study to serve as an example of how such data would be presented. The goal of such a study is typically to achieve 5-20% degradation.[2]

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C12%Dehydration product
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C8%N-dealkylation product
Oxidative (3% H₂O₂) 8 hours25°C18%N-oxide
Thermal 48 hours80°C15%Various fragmentation products
Photolytic (UV light) 72 hours25°C10%Phenyl ring oxidation products

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. These should be adapted based on the specific properties of this compound and the analytical techniques available.

1. Acidic and Basic Hydrolysis

  • Prepare a solution of the compound in a suitable solvent.

  • For acidic hydrolysis, add an equal volume of 0.1 M HCl.

  • For basic hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time using a suitable analytical method like HPLC.

  • Neutralize the samples before analysis.

2. Oxidative Degradation

  • Prepare a solution of the compound.

  • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Monitor the degradation at various time points.

3. Thermal Degradation

  • Place the solid compound or a solution in a temperature-controlled oven.

  • Expose the sample to a high temperature (e.g., 80°C) for a specified duration.

  • Analyze the sample for degradation products.

4. Photolytic Degradation

  • Expose a solution of the compound to a light source (e.g., a UV lamp) with a known output.

  • Run a control sample in parallel, protected from light.

  • Analyze both samples at different time points to assess the extent of photodegradation.

Visualizations

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) stress->analysis characterize Characterize Degradation Products (e.g., by MS, NMR) analysis->characterize pathway Elucidate Degradation Pathways characterize->pathway

Caption: A general workflow for a forced degradation study.

G cluster_1 Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_storage Were storage conditions appropriate? check_solution->check_storage Yes prepare_fresh->start improve_storage Improve storage conditions (e.g., inert atmosphere, lower temp) check_storage->improve_storage No check_stability Is the compound stable in the experimental medium? check_storage->check_stability Yes improve_storage->start run_stability Perform a stability study in the experimental medium check_stability->run_stability No end Consistent Results check_stability->end Yes run_stability->start

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature detailing the specific degradation pathways of 4-Amino-2-methyl-1-phenylbutan-2-ol is limited. The following guide is based on established chemical principles and data from structurally analogous compounds, such as other amino alcohols and phenylalkylamines (e.g., amphetamine). These proposed pathways and protocols serve as a foundational resource for initiating experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic or environmental degradation pathways for this compound?

Based on its structure—a primary amine, a tertiary alcohol, and a phenyl group—the most likely degradation pathways are:

  • Oxidative Deamination: This is a common metabolic route for primary amines, often catalyzed by cytochrome P-450 or monoamine oxidase enzymes.[1][2] The amino group is removed, yielding a ketone and ammonia.[1][2][3]

  • Oxidation of the Alcohol Group: The tertiary alcohol can undergo oxidation, although this is generally less facile than for primary or secondary alcohols. Specific catalytic systems can achieve this transformation.[4][5]

  • Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, typically at the para-position, a common metabolic pathway for many pharmaceuticals and compounds containing a phenyl group.[6][7]

  • N-Oxidation: The primary amino group can be oxidized to form N-hydroxy or nitroso derivatives.

Q2: What are the expected products from a forced degradation (stress testing) study?

Forced degradation studies use harsh conditions to predict long-term stability and identify potential degradants.[8][9]

  • Acid/Base Hydrolysis: Due to the absence of labile groups like esters or amides, significant degradation via hydrolysis is not expected, but extreme pH and heat may cause dehydration or rearrangement.

  • Oxidative Stress (e.g., H₂O₂): Oxidation is expected to be a major degradation route.[10] Likely products include those from oxidative deamination and N-oxidation.

  • Thermal Degradation: High temperatures may induce dehydration of the tertiary alcohol or cleavage of C-C bonds.

  • Photodegradation: Exposure to UV light may generate radical species, leading to a complex mixture of degradation products.

Q3: Which analytical techniques are best suited for identifying and quantifying the degradation products?

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this type of analysis.[11][12]

  • HPLC separates the parent compound from its degradation products based on polarity. A reversed-phase C18 column is a common starting point.[13]

  • Mass Spectrometry (MS) provides mass information for identification. High-resolution MS (HRMS) can yield elemental composition, while tandem MS (MS/MS) provides structural information through fragmentation patterns.[7][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step to make the polar analytes more volatile.[6]

Q4: How can I differentiate between isomeric degradation products?

Isomers, such as those resulting from hydroxylation at different positions on the phenyl ring, can be challenging.

  • Chromatography: Optimizing the HPLC method (e.g., changing the mobile phase, gradient, or column chemistry) can often achieve chromatographic separation.[13]

  • Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns in the mass spectrometer, which can be used for identification.

  • Reference Standards: The most definitive method is to synthesize the suspected isomeric products and compare their retention times and mass spectra to the unknown peaks in the degradation sample.

Troubleshooting Guides

Issue: I am not observing any degradation of my compound under standard stress conditions.

  • Possible Cause: The compound may be highly stable under the tested conditions. Forced degradation aims for 5-20% degradation to ensure the analytical method is challenged.[14]

  • Solution: Increase the severity of the stress conditions.

    • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl/NaOH) or increase the temperature and/or reflux time.[8]

    • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or add a metal catalyst.[10]

    • Thermal: Increase the temperature in controlled steps.

Issue: My chromatogram (HPLC) shows poor resolution between the parent compound and its degradation products.

  • Possible Cause: The analytical method is not optimized for the mixture of compounds.

  • Solution:

    • Adjust the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Change Mobile Phase Composition: Try different organic modifiers (e.g., acetonitrile vs. methanol) or adjust the pH of the aqueous phase.

    • Select a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a smaller particle size may provide better resolution.

Issue: I see many new peaks in my mass spectrometry data, but I cannot identify the structures.

  • Possible Cause: Degradation may be extensive, or the instrument settings may not be optimal for structural elucidation.

  • Solution:

    • Propose Plausible Structures: Based on the likely degradation pathways (see FAQ1), predict the masses of expected products. Look for these masses in your data.

    • Utilize High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to determine the elemental formula of the unknown peaks.

    • Perform MS/MS Fragmentation: Fragment the ion of interest and analyze the resulting pattern. The fragments can provide clues about the molecule's structure (e.g., a neutral loss of 18 Da suggests loss of water).

    • Literature Search: Compare your findings to the known degradation products of similar molecules, such as amphetamine metabolites.[7]

Experimental Protocols & Data Presentation

Protocol 1: General Forced Degradation Study

This protocol outlines typical starting conditions for a forced degradation study.[10][15] The goal is to achieve 5-20% degradation.

Stress ConditionReagent/ConditionTemperatureTimeNotes
Acid Hydrolysis 0.1 N HCl60 °C8 hoursNeutralize sample with NaOH before analysis.
Base Hydrolysis 0.1 N NaOH60 °C8 hoursNeutralize sample with HCl before analysis.
Oxidation 3% H₂O₂Room Temp24 hoursProtect from light.
Thermal Dry Heat80 °C48 hoursPerformed on solid-state sample.
Photolytic UV/Vis LightRoom Temp7 daysExpose solid and solution samples to light (e.g., 1.2 million lux hours).
Protocol 2: LC-MS/MS Analysis

This is a representative method for analyzing the samples from the forced degradation study.

  • Sample Preparation: Dilute the stressed samples with the initial mobile phase to an appropriate concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full Scan (e.g., m/z 100-500) to find new peaks, followed by Targeted MS/MS on the parent ion and suspected degradant masses.

Quantitative Data Summary Template

Use the following table to summarize your findings from the LC-MS/MS analysis.

Sample ConditionAnalyteRetention Time (min)Observed m/zProposed Structure% Degradation
Control Parent Compounde.g., 8.5e.g., 180.1C₁₁H₁₇NO0%
Acid Stress Parent Compound8.5180.1C₁₁H₁₇NOCalculate %
Degradant 1e.g., 7.2e.g., 179.1Oxidative Deamination Product-
Oxidative Stress Parent Compound8.5180.1C₁₁H₁₇NOCalculate %
Degradant 2e.g., 8.1e.g., 196.1Aromatic Hydroxylation Product-

Visualizations

Proposed Degradation Pathways

DegradationPathways Parent 4-Amino-2-methyl- 1-phenylbutan-2-ol Deamination Oxidative Deamination Product (Ketone) Parent->Deamination  -NH3  (e.g., CYP450) Hydroxylation Aromatic Hydroxylation Product (Phenol) Parent->Hydroxylation  +OH  (Aromatic Ring) N_Oxidation N-Oxidation Product Parent->N_Oxidation  +O  (Amino Group)

Caption: Proposed primary degradation pathways for this compound.

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_report Reporting Start Drug Substance Stress Forced Degradation (Acid, Base, Oxidative, etc.) Start->Stress Dilute Dilution & Neutralization Stress->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS DataProc Data Processing (Peak Integration) LCMS->DataProc StructID Structure Elucidation (MS/MS Fragmentation) DataProc->StructID Report Final Report & Stability Assessment StructID->Report

Caption: General workflow for a forced degradation study.

References

analytical interference in 4-Amino-2-methyl-1-phenylbutan-2-ol assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-methyl-1-phenylbutan-2-ol assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for amine-containing compounds like this compound is a common issue in reversed-phase liquid chromatography. The primary causes are strong interactions between the basic amine group and acidic silanols on the silica-based column packing, or interactions with metal surfaces in the HPLC system.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Increase Ionic Strength: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid. This will protonate the analyte and the silanol groups, reducing secondary interactions.

    • Adjust pH: Ensure the mobile phase pH is well below the pKa of the silanol groups (around 3.5-4.5) to keep them protonated and reduce their interaction with the protonated analyte.

  • Column Selection:

    • Use a High-Purity Silica Column: Modern columns are often end-capped to minimize exposed silanols.

    • Consider a Phenyl-Hexyl or Embedded Polar Group (EPG) Column: These stationary phases can offer alternative selectivities and may reduce tailing for amine-containing compounds.

  • System Check:

    • Metal-Free Systems: Consider using PEEK or other metal-free tubing and column hardware, as metal ions can chelate with the analyte and cause tailing.

Issue 2: Inconsistent Results and Poor Reproducibility (Matrix Effects)

Question: I am observing significant variability in my quantitative results for this compound when analyzing plasma samples. What could be the cause?

Answer:

Inconsistent results in bioanalytical assays are often due to matrix effects , where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).

Troubleshooting Workflow for Matrix Effects:

start Inconsistent Results Observed check_sample_prep Evaluate Sample Preparation start->check_sample_prep check_chromatography Optimize Chromatography check_sample_prep->check_chromatography If matrix effects persist dilution Dilute Sample check_sample_prep->dilution Simple approach use_is Use Stable Isotope-Labeled Internal Standard check_chromatography->use_is If co-elution is unavoidable result Improved Reproducibility use_is->result dilution->result

Caption: Troubleshooting workflow for matrix effects.

Detailed Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid Phase Extraction (SPE): This is generally more effective at removing interfering phospholipids than protein precipitation or liquid-liquid extraction (LLE).

    • Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids, a major cause of ion suppression.

  • Optimize Chromatography:

    • Adjust Gradient: Modify the elution gradient to separate the analyte from the regions of ion suppression.

    • Change Column Chemistry: A column with a different selectivity may resolve the analyte from interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS (e.g., this compound-d5) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus correcting for the variability.

  • Sample Dilution:

    • Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in GC-MS (Electron Ionization)?

A1: The fragmentation of this compound in EI-MS is predicted to proceed through several key pathways, primarily alpha-cleavage characteristic of alcohols and amines.

Predicted Mass Fragmentation Pathway:

parent This compound (m/z 179) frag1 Loss of CH2NH2 (m/z 149) parent->frag1 α-cleavage (amine side) frag2 Loss of CH2Ph (m/z 88) parent->frag2 α-cleavage (alcohol side) frag3 Loss of C2H5N (m/z 136) parent->frag3 Rearrangement frag4 Tropylium ion (m/z 91) parent->frag4 Benzyl cleavage

Caption: Predicted EI fragmentation of the target analyte.

Summary of Predicted Fragment Ions:

m/z (amu)Predicted Fragment Structure/OriginNotes
179 Molecular Ion [M]+May be of low abundance.
164 [M-CH3]+Loss of a methyl group.
161 [M-H2O]+Dehydration, common for alcohols.
149 [M-CH2NH2]+Alpha-cleavage with loss of the aminomethyl radical.
91 [C7H7]+Tropylium ion, characteristic of compounds with a benzyl group.
88 [M-C7H7]+Alpha-cleavage with loss of the benzyl radical.
44 [C2H6N]+Fragment containing the amine group.

Q2: My immunoassay screen for amphetamines is positive, but GC-MS/MS confirmation is negative. Could this compound be the cause?

A2: Yes, it is possible. Immunoassays for amphetamines are known to exhibit cross-reactivity with other structurally similar compounds. This compound shares structural motifs with amphetamine and its analogs, making cross-reactivity a significant possibility.

Potential Cross-Reactivity of Structurally Similar Compounds in Amphetamine Immunoassays:

CompoundStructural Similarity to AmphetamineReported Cross-Reactivity
Phentermine Phenylalkylamine coreHigh
Pseudoephedrine/Ephedrine Phenylpropanolamine structureVariable, generally low to moderate
MDMA, MDA Substituted amphetaminesHigh
Labetalol Metabolites Phenylbutylamine structureYes
This compound Phenylbutylamine structure with polar groupsPlausible, but requires specific validation

Disclaimer: The cross-reactivity of this compound has not been extensively reported for all commercial immunoassays. The potential for a false positive should be confirmed with a highly specific method like GC-MS or LC-MS/MS.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a starting point for developing a validated method for this compound.

1. Sample Preparation (Solid Phase Extraction):

start Plasma Sample (100 µL) add_is Add Internal Standard (e.g., d5-analog) start->add_is add_buffer Add Phosphate Buffer (pH 6) add_is->add_buffer load_sample Load Sample add_buffer->load_sample condition_spe Condition SPE Cartridge (Mixed-mode cation exchange) condition_spe->load_sample wash1 Wash with Acidic Buffer load_sample->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% NH4OH in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Workflow for Solid Phase Extraction.

2. LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Primary: 180.1 -> 162.1 (Loss of H2O) Secondary: 180.1 -> 91.1 (Tropylium ion)
Internal Standard Primary: 185.1 -> 167.1 (d5-analog)
Protocol 2: GC-MS Method for Confirmation in Urine

This protocol is suitable for qualitative confirmation of this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine, add 100 µL of internal standard solution.

  • Add 200 µL of concentrated ammonium hydroxide to basify the sample.

  • Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Derivatize the dried extract with 50 µL of BSTFA with 1% TMCS at 70°C for 30 minutes.

2. GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Start at 100°C, ramp to 280°C at 20°C/min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI), 70 eV
MS Mode Full Scan (m/z 40-450) or SIM
Selected Ions (SIM) 91, 149, 164 (for native); corresponding ions for IS

optimizing storage conditions for 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 4-Amino-2-methyl-1-phenylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Based on information for structurally similar compounds and general best practices for amino alcohols, it is recommended to store this compound in a cool, dry, and dark place. One supplier suggests storage at room temperature[1]. For enhanced stability, particularly for long-term storage, consider refrigeration at 2-8°C. To prevent degradation from atmospheric moisture and oxygen, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially since related compounds are known to be air-sensitive[2].

Q2: Is this compound sensitive to light or air?

Q3: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color (e.g., development of a yellowish tint), a change in physical state (e.g., from a solid to a viscous liquid), or the appearance of an unusual odor. For a more accurate assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to detect the presence of degradation products.

Q4: What are the likely degradation pathways for this compound?

The degradation of this compound can be anticipated based on its functional groups: a tertiary alcohol, a primary amine, and a benzyl group. Potential degradation pathways include:

  • Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of a ketone. The amino group can also be oxidized.

  • Deamination: The primary amino group could be lost through deamination reactions, particularly at elevated temperatures or in the presence of certain reagents[3][4].

  • Dehydration: As a tertiary alcohol, it could undergo dehydration to form an alkene, especially under acidic conditions.

Q5: How can I assess the purity of my this compound sample?

A stability-indicating analytical method, such as reverse-phase HPLC with UV detection, is the most reliable way to assess the purity of your sample and quantify any degradation products. Such a method should be able to separate the parent compound from all potential impurities and degradants.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Unexpected experimental results (e.g., low yield, side products) Degradation of the starting material.1. Verify the purity of the this compound using a validated analytical method (e.g., HPLC). 2. Ensure proper storage conditions have been maintained. 3. If the compound is old or has been stored improperly, consider purification or using a fresh batch.
Change in physical appearance of the compound Exposure to air, moisture, light, or elevated temperatures.1. Review storage procedures. Ensure the container is tightly sealed and protected from light. 2. For sensitive applications, consider storing under an inert atmosphere. 3. Re-analyze the material to confirm its identity and purity before use.
Inconsistent results between different batches Variation in the purity or stability of different batches.1. Request a Certificate of Analysis (CoA) for each batch from the supplier. 2. Perform your own purity assessment upon receiving a new batch. 3. Establish a standardized protocol for handling and storage to minimize batch-to-batch variability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound and Related Compounds

CompoundRecommended TemperatureAtmosphereLight ProtectionAdditional NotesReference
This compound Room TemperatureInert Gas (recommended)Protect from lightKeep container tightly sealed and in a dry place.[1]
(R)-4-Amino-2-methyl-1-butanol Keep coolNot specifiedNot specifiedStore in a well-ventilated place.
(+/-)-2-Amino-3-methylbutan-1-ol Cool, dry placeInert AtmosphereNot specifiedKeep away from heat, sparks, and flame. Air sensitive.[2]

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive this compound

This protocol outlines the general steps for handling the compound when air or moisture sensitivity is a concern.

Materials:

  • This compound

  • Schlenk flask or other suitable glassware with a sidearm

  • Septa

  • Syringes and needles (oven-dried)

  • Inert gas (Argon or Nitrogen) source with a bubbler

  • Dry solvents

Procedure:

  • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas.

  • Place the required amount of this compound into the Schlenk flask under a positive pressure of inert gas.

  • Seal the flask with a septum.

  • If dissolving the compound, use a dry, degassed solvent and add it to the flask via a syringe.

  • To withdraw a solution of the compound, use a dry syringe that has been flushed with inert gas. Puncture the septum with the needle and withdraw the desired volume while maintaining a positive pressure of inert gas in the flask.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

Storage_Troubleshooting start Unexpected Experimental Result check_purity Assess Purity of Starting Material (e.g., HPLC) start->check_purity degraded Degradation Detected check_purity->degraded Impurities > acceptable level pure Compound is Pure check_purity->pure Impurities within spec review_storage Review Storage Conditions (Temp, Light, Atmosphere) degraded->review_storage review_protocol Review Experimental Protocol pure->review_protocol purify Purify or Obtain Fresh Batch review_storage->purify end Proceed with Experiment purify->end review_protocol->end

Caption: Troubleshooting workflow for unexpected experimental results.

Degradation_Pathway cluster_main This compound cluster_oxidation Oxidation cluster_deamination Deamination cluster_dehydration Dehydration Cmpd C₆H₅CH₂C(CH₃)(OH)CH₂CH₂NH₂ Ketone C₆H₅C(=O)C(CH₃)(OH)CH₂CH₂NH₂ (Benzylic Ketone) Cmpd->Ketone OxidizedAmine C₆H₅CH₂C(CH₃)(OH)CH₂CH₂NO₂ (Nitro Compound) Cmpd->OxidizedAmine Alcohol C₆H₅CH₂C(CH₃)(OH)CH₂CH₂OH (Diol) Cmpd->Alcohol Alkene C₆H₅CH₂C(CH₃)=CHCH₂NH₂ (Alkene) Cmpd->Alkene

Caption: Potential degradation pathways of the target compound.

References

Technical Support Center: Column Chromatography Purification of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 4-Amino-2-methyl-1-phenylbutan-2-ol. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using standard silica gel chromatography.

1. Preparation of the Slurry:

  • Dry silica gel (230-400 mesh) is carefully mixed with the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol) in a beaker to form a homogenous slurry.

  • The slurry should be pourable but not too dilute.

2. Packing the Column:

  • A glass chromatography column is securely clamped in a vertical position.

  • A small plug of cotton or glass wool is placed at the bottom of the column.

  • A thin layer of sand is added on top of the cotton plug.

  • The column is filled with a few centimeters of the initial mobile phase.

  • The silica gel slurry is gently poured into the column, avoiding the introduction of air bubbles.

  • The column outlet is opened to allow the solvent to drain, which helps in uniform packing of the silica gel. The column should not be allowed to run dry.

  • Once the silica has settled, a thin layer of sand is added to the top of the silica bed to prevent disturbance during sample and solvent loading.

3. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent.

  • Alternatively, for compounds with poor solubility in the mobile phase, dry loading is recommended. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried, sample-impregnated silica onto the top of the packed column.[1]

4. Elution:

  • The elution is started with a low polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol).

  • The polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol) to facilitate the elution of the target compound.

  • Fractions are collected in an orderly manner.

5. Analysis of Fractions:

  • Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Fractions containing the pure product are combined.

6. Solvent Evaporation:

  • The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical Mobile Phase Gradients for Purification

StepDichloromethane (%)Methanol (%)Triethylamine (%)Purpose
19820.1Initial elution of non-polar impurities
29550.1Elution of the target compound
390100.1Elution of more polar impurities

Note: The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce peak tailing of amines.

Table 2: Representative Purification Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 30 cm length x 3 cm diameter
Crude Sample Load 1.0 g
Typical Yield 70-85%
Purity (by HPLC) >98%

Troubleshooting Guide

TroubleshootingWorkflow start Start Purification issue Problem Encountered start->issue no_elution Compound not eluting? issue->no_elution Yes tailing Significant peak tailing? issue->tailing Yes co_elution Co-elution with impurities? issue->co_elution Yes low_yield Low recovery/yield? issue->low_yield Yes end_node Purification Successful issue->end_node No solution_no_elution1 Increase mobile phase polarity (e.g., higher % of Methanol) no_elution->solution_no_elution1 solution_no_elution2 Check for compound precipitation at the top of the column no_elution->solution_no_elution2 solution_tailing1 Add triethylamine (0.1-1%) to the mobile phase tailing->solution_tailing1 solution_tailing2 Use amino-functionalized silica gel tailing->solution_tailing2 solution_co_elution1 Optimize mobile phase system (try different solvent mixtures) co_elution->solution_co_elution1 solution_co_elution2 Use a shallower polarity gradient co_elution->solution_co_elution2 solution_low_yield1 Check for compound decomposition on silica (run a stability test on TLC) low_yield->solution_low_yield1 solution_low_yield2 Ensure all pure fractions were combined low_yield->solution_low_yield2 solution_no_elution1->end_node solution_no_elution2->end_node solution_tailing1->end_node solution_tailing2->end_node solution_co_elution1->end_node solution_co_elution2->end_node solution_low_yield1->end_node solution_low_yield2->end_node

Caption: Troubleshooting decision tree for column chromatography.

Frequently Asked Questions (FAQs)

Q1: My compound is not moving from the origin on the TLC plate, even with a high concentration of polar solvent. What should I do?

A1: If your compound is very polar and does not move with standard solvent systems like ethyl acetate/hexane, you will need to use a more polar mobile phase for your column. A common solvent system for polar amines is Dichloromethane (DCM) and Methanol. You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide can also help to improve mobility by preventing strong interactions with the acidic silica gel.

Q2: I am observing significant tailing of my compound's spot on the TLC plate and during column chromatography. How can I resolve this?

A2: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[2] To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount (0.1-1%) of triethylamine or ammonium hydroxide into your mobile phase. This will compete with your compound for the acidic sites on the silica, reducing the strong interactions and thus minimizing tailing.

  • Use a different stationary phase: Consider using amino-functionalized silica gel, which has a less acidic surface and is specifically designed for the purification of basic compounds.[2] Alumina (neutral or basic) can also be a suitable alternative to silica gel.

Q3: My compound appears to be decomposing on the column, leading to a low yield. How can I confirm this and what can be done?

A3: To check for decomposition on silica gel, you can perform a simple stability test.[3] Spot your compound on a TLC plate, let it sit for a few hours, and then develop the plate. If you see new spots or streaking that were not present in the initial spot, your compound is likely degrading on the silica.[3] To address this:

  • Deactivate the silica gel: You can treat the silica gel with a base like triethylamine before packing the column.

  • Run the column quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system from the beginning or by applying pressure (flash chromatography) to speed up the elution.

  • Switch to a less acidic stationary phase: As mentioned before, alumina or amino-functionalized silica can be good alternatives.

Q4: How do I choose the right solvent system for my column?

A4: The ideal solvent system is determined by running preliminary TLC experiments. The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4. This range generally provides the best separation from impurities. You should test various combinations of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). For this compound, a mixture of dichloromethane and methanol is a good starting point.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[1] This is particularly useful when your compound is not very soluble in the initial mobile phase.[1] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent completely. The resulting free-flowing powder is then carefully added to the top of the packed column. This method often results in better separation as it ensures the sample is introduced as a narrow, even band.[1]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of analytical methods for the quantification of 4-Amino-2-methyl-1-phenylbutan-2-ol, a substituted phenethylamine derivative. Given the structural similarity to amphetamine and its analogs, this document outlines established analytical techniques and validation parameters in accordance with international guidelines. The information presented here is intended for researchers, scientists, and drug development professionals to aid in the establishment of robust and reliable analytical methods.

Overview of Analytical Techniques

The selection of an analytical method for this compound depends on the matrix, the required sensitivity, and the purpose of the analysis (e.g., quality control, pharmacokinetic studies). Based on literature for structurally similar compounds, the most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or electrochemical detection, HPLC is a versatile technique for the quantification of phenethylamine analogs.[1][2][3] It offers good selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both identification and quantification.[4][5][6][7] However, challenges such as thermal degradation of thermally labile compounds like phenibut, a GABA analogue, may occur.[4][5][6] Derivatization is a common strategy to improve volatility and thermal stability.[4][5][6]

  • Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This modern technique provides high resolution and mass accuracy, enabling sensitive and specific quantification, especially in complex biological matrices.[8]

Method Validation Parameters and Acceptance Criteria

Analytical method validation ensures that a method is suitable for its intended purpose.[9] The International Council for Harmonisation (ICH) guidelines provide a framework for validation, outlining key parameters that must be evaluated.[10][11][12]

A summary of these parameters and typical acceptance criteria is presented in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.[11]No interference from placebo, impurities, or degradation products at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]Correlation coefficient (r²) ≥ 0.999.[13]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value.[11]Recovery of 98.0% to 102.0% for the assay of a drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]Repeatability (Intra-assay): RSD ≤ 2%. Intermediate Precision: RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]No significant change in results with minor variations in parameters like mobile phase pH, column temperature, etc.

Comparative Data from Analogous Compounds

Table 1: HPLC Method Parameters for Amphetamine Analysis

ParameterMethod 1 (Isocratic RP-HPLC)Method 2 (Column-Switching HPLC)
Stationary Phase 5 µm Hypersil ODS RP-18 column (15 cm × 4.6 mm)Supelco LC-18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol–sodium hydrogen phosphate buffer (50 mM, pH 5.5) (30:70 v/v) with 0.5% TEAAnalysis: 20 mM phosphate buffer (pH 5.0) / acetonitrile (25/75, v/v)
Flow Rate Not Specified0.2 ml/min (for analysis)
Detection ElectrochemicalFluorometric (after derivatization)
Reference Natale Alfredo Santagati et. al.[1]John F. Bowyer et. al.[1]

Table 2: GC-MS Method Parameters for Amphetamine Analysis

ParameterMethod 1
Stationary Phase Capillary column DB-1701 (30m x 0.25mm, 0.25µm film)
Carrier Gas Nitrogen
Injector Temperature 250°C
Detector Flame Ionization Detector (FID)
Reference A simple, fast and precise Gas Chromatographic method was developed for the separation and simultaneous quantification of Acephate and Fenvalerate in emulsifiable concentrate.[14]

Table 3: Validation Data for an HPLC Method for Amphetamine and Methamphetamine

ParameterResult
Linearity Range 5.0 to 500.0 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Intra-day Precision (RSD%) ≤ 2.0%
Inter-day Precision (RSD%) ≤ 2.0%
Reference Analytical study of amphetamine and methamphetamine by reversed-phase high-performance liquid chromatography method.

Experimental Protocols

A general workflow for developing and validating an HPLC method for this compound would involve:

  • Method Development:

    • Selection of an appropriate reversed-phase column (e.g., C18, C8).

    • Optimization of the mobile phase composition (e.g., acetonitrile or methanol with a buffer) and pH to achieve good peak shape and resolution.

    • Selection of a suitable detection wavelength (e.g., 205 nm for phenethylamines).

  • System Suitability Testing: Before each validation run, the system suitability is checked to ensure the chromatographic system is performing adequately. This typically includes injecting a standard solution multiple times and checking for parameters like peak area repeatability, tailing factor, and theoretical plates.

  • Validation Experiments:

    • Specificity: Injecting a placebo (matrix without the analyte) and comparing the chromatogram with that of a standard solution to ensure no interfering peaks.

    • Linearity: Preparing a series of at least five concentrations of the analyte and plotting the peak area response against the concentration. The correlation coefficient is then calculated.

    • Accuracy: Analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo) and calculating the percentage recovery.

    • Precision:

      • Repeatability (Intra-assay): Analyzing a minimum of six replicate samples of the same concentration on the same day and under the same conditions.

      • Intermediate Precision: Repeating the analysis on different days, with different analysts, or on different equipment.

    • LOD and LOQ: Determining the lowest concentrations that can be reliably detected and quantified, often based on the signal-to-noise ratio.

    • Robustness: Deliberately varying method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the method's reliability.

For GC-MS analysis of this compound, the following should be considered:

  • Thermal Stability: Due to the presence of a hydroxyl and an amino group, the molecule might be prone to thermal degradation or cyclization in the hot injector port of the GC.[4][5][6]

  • Derivatization: To improve volatility and thermal stability, derivatization of the hydroxyl and amino groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives is a common approach.[4][5][6]

  • Injector and Oven Temperature Optimization: To minimize thermal degradation, the injector port temperature and the GC oven temperature program should be carefully optimized.[4][5][6]

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_evaluation 3. Evaluation & Reporting define_purpose Define Purpose of the Method select_method Select Analytical Technique define_purpose->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params prepare_protocol Prepare Validation Protocol define_params->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data compare_criteria Compare Results with Acceptance Criteria collect_data->compare_criteria document_results Document Results in Validation Report compare_criteria->document_results method_implementation Method Implementation document_results->method_implementation

Caption: Workflow for Analytical Method Validation.

Experimental_Setup cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing sample Test Sample extraction Extraction/Dilution sample->extraction derivatization Derivatization (optional for GC) extraction->derivatization hplc_gc HPLC or GC System derivatization->hplc_gc Injection detector Detector (UV, MS, FID) hplc_gc->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General Experimental Setup for Analysis.

References

comparative analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phentermine analogs, focusing on their synthesis, pharmacological properties, and structure-activity relationships (SAR) as anorectic agents. Phentermine, a sympathomimetic amine, is structurally related to 4-Amino-2-methyl-1-phenylbutan-2-ol and serves as a valuable template for the design of new compounds with appetite-suppressing effects. This analysis is based on available scientific literature and aims to provide a comprehensive resource for researchers in the field of obesity and metabolic disorders.

Introduction to Phentermine and its Analogs

Phentermine (α,α-dimethylphenethylamine) has been utilized for the short-term management of obesity.[1] Its primary mechanism of action involves stimulating the release of norepinephrine and dopamine from nerve terminals, which in turn activates the hypothalamus to reduce hunger.[2] The development of phentermine analogs is driven by the need to improve efficacy, reduce side effects, and enhance the pharmacokinetic profile of the parent compound. Structural modifications to the phentermine scaffold can significantly impact its potency, selectivity for monoamine transporters, and overall pharmacological profile.

Comparative Pharmacological Data

The following table summarizes the in vitro data for a series of phentermine analogs, focusing on their ability to inhibit monoamine transporters. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more selective compounds.

CompoundModificationNET IC₅₀ (µM)DAT IC₅₀ (µM)SERT IC₅₀ (µM)Reference
Phentermine-Data not available in provided search resultsData not available in provided search results> 10[3]
4-MePPP4-methyl moiety, pyrrolidine ringLower potency than pyrovaleroneLower potency than pyrovaleroneHigher potency than α-PPP[3]
α-PBPα-butyl groupPotent inhibitorPotent inhibitorLow potency (>100 µM)[3]
4F-PBP4-fluoro, α-butyl groupPotent inhibitor (<0.61 µM)Potent inhibitor (<0.61 µM)Low potency (>100 µM)[3]
NEH-Potent inhibitor (<0.18 µM)Potent inhibitor (<0.18 µM)Data not available[3]

Note: The table is populated with representative data from the search results. A comprehensive SAR study would require a more extensive and unified dataset from a single study.

Structure-Activity Relationship (SAR)

The available data, although limited, allows for some preliminary SAR observations for phentermine and related pyrovalerone cathinone analogs:

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring can influence potency and selectivity.

  • Modifications of the α-Alkyl Group: Altering the length and nature of the alkyl group at the α-position can significantly affect activity at monoamine transporters. For instance, extending the α-carbon group in some pyrovalerone cathinones can lead to potent inhibition of NET and DAT with low potency at SERT.[3]

  • N-Alkylation and Cyclization: The nature of the substituent on the nitrogen atom is a critical determinant of pharmacological activity.

Experimental Protocols

This section details the methodologies for key experiments typically used in the evaluation of phentermine analogs.

Monoamine Transporter Inhibition Assay

Objective: To determine the in vitro potency of compounds to inhibit the reuptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) by their respective transporters (NET, DAT, and SERT).

Methodology:

  • Cell Culture: Stably transfected cell lines expressing human NET, DAT, or SERT are cultured under standard conditions.

  • Assay Procedure:

    • Cells are seeded into 96-well plates.

    • On the day of the assay, cells are washed with buffer.

    • Test compounds at various concentrations are pre-incubated with the cells.

    • A mixture of a radiolabeled monoamine (e.g., [³H]NE, [³H]DA, or [³H]5-HT) and a non-radiolabeled monoamine is added to initiate the uptake reaction.

    • The reaction is incubated for a specific time at a controlled temperature.

    • Uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC₅₀) is calculated by non-linear regression analysis.

In Vivo Food Intake and Locomotor Activity Studies in Rodents

Objective: To assess the anorectic and central nervous system stimulant effects of the compounds in an animal model.

Methodology:

  • Animals: Male rodents (rats or mice) are individually housed and maintained on a regular light-dark cycle with ad libitum access to food and water, unless otherwise specified by the experimental design.[4][5]

  • Food Intake Measurement:

    • Animals are habituated to the experimental conditions.

    • Test compounds or vehicle are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.[6]

    • Water intake may also be monitored.

  • Locomotor Activity Monitoring:

    • Spontaneous locomotor activity is measured using automated activity monitors (e.g., infrared beam-based systems).

    • Activity is recorded continuously for a set period after compound administration.

    • Parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are quantified.

  • Data Analysis: Food intake and locomotor activity data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds with the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in the action of phentermine-like compounds and a typical experimental workflow for their evaluation.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_sar Data Analysis synthesis Analog Synthesis transporter_assay Monoamine Transporter Inhibition Assays (NET, DAT, SERT) synthesis->transporter_assay food_intake Food Intake Studies (Rodents) transporter_assay->food_intake Lead Compounds locomotor Locomotor Activity (Rodents) sar_analysis Structure-Activity Relationship (SAR) Analysis food_intake->sar_analysis locomotor->sar_analysis

Caption: Experimental workflow for the evaluation of phentermine analogs.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hypothalamus) phentermine Phentermine Analog vmat2 VMAT2 phentermine->vmat2 Inhibits ne_da Norepinephrine (NE) Dopamine (DA) vmat2->ne_da Packages into vesicles ne_da_released Increased NE/DA Concentration ne_da->ne_da_released Release receptors Adrenergic/Dopaminergic Receptors ne_da_released->receptors Binds to appetite_suppression Appetite Suppression receptors->appetite_suppression Leads to

References

Comprehensive Analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol Derivatives Reveals Limited Public Data on Biological Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the biological activities of various amino alcohol and phenylethylamine scaffolds, a thorough review of scientific literature and patent databases reveals a significant lack of publicly available data on the specific biological efficacy of 4-Amino-2-methyl-1-phenylbutan-2-ol derivatives. This scarcity of information prevents a detailed comparative analysis of their performance against other alternatives.

While the core structure of this compound belongs to the broader classes of amino alcohols and phenylethylamines, which are known to be pharmacologically significant, specific derivatives of this particular scaffold have not been extensively studied or reported in accessible literature. General studies on related compounds, such as phenylethylamine analogs, have indicated interactions with serotonergic systems, particularly the 5-HT2A receptor, suggesting potential applications in neuroscience. Similarly, research into β-amino alcohols has pointed towards their potential as anti-inflammatory agents by inhibiting the Toll-Like Receptor 4 (TLR4) signaling pathway.

However, these findings are based on broader chemical classes and do not provide the specific quantitative data required for a direct comparison of this compound derivatives. The absence of head-to-head studies, detailed experimental protocols, and defined signaling pathways for this specific set of compounds makes it impossible to construct the requested comparison guides with the necessary level of detail and objectivity.

Researchers and drug development professionals interested in this specific scaffold may need to initiate primary research to establish the biological efficacy and mechanism of action of its derivatives. Future studies could explore a range of therapeutic areas, including but not limited to, neurological disorders, inflammatory conditions, and oncology, given the diverse activities of related amino alcohol compounds.

For scientists looking to explore this area, a potential starting point would be the synthesis of a library of this compound derivatives with systematic structural modifications. This would be followed by a comprehensive screening program to identify any promising biological activities.

General Experimental Approach for Screening Novel Compounds:

For researchers venturing into the study of these novel derivatives, a general workflow for initial biological screening can be proposed. This workflow is a standard approach in early-stage drug discovery and would be applicable to this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_followup Lead Identification & Optimization synthesis Synthesis of This compound Derivatives purification Purification & Structural Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) purification->cytotoxicity target_binding Target-Based Assays (e.g., Receptor Binding, Enzyme Inhibition) purification->target_binding phenotypic Phenotypic Screening (e.g., Anti-proliferative, Anti-inflammatory) purification->phenotypic sar Structure-Activity Relationship (SAR) Studies target_binding->sar phenotypic->sar admet In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet in_vivo In Vivo Efficacy Studies (Animal Models) admet->in_vivo

Caption: A generalized workflow for the synthesis, screening, and initial development of novel chemical entities.

Spectroscopic Analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for 4-Amino-2-methyl-1-phenylbutan-2-ol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a reference for the characterization of this compound through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of experimental data for this compound, this guide incorporates predicted data for the target compound alongside experimental data from closely related structural analogs to provide a valuable comparative resource.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and two comparative standards: 2-Methyl-4-phenyl-2-butanol and 4-Phenyl-2-butanol. This comparative approach allows for the interpretation of the spectroscopic characteristics of the target compound based on the known data of its analogs.

Table 1: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)Ionization Method
This compound (Predicted) C₁₁H₁₇NO179.26[M+H]⁺: 180.13829Electrospray Ionization (ESI)
4-Phenyl-2-butanol (Experimental) C₁₀H₁₄O150.22117, 91, 132, 92, 45[1]Electron Ionization (EI)[2]
2-Methyl-4-phenyl-2-butanol (Experimental) C₁₁H₁₆O164.2459, 91, 131, 146, 43[3]Electron Ionization (EI)[3]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Methyl-4-phenyl-2-butanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.34-7.20m5HAromatic protons (C₆H₅)[4]
2.71-2.67m2H-CH₂-Ph[4]
1.80-1.74m2H-CH₂-C(OH)-[4]
1.27s6H-C(CH₃)₂-[4]

Table 3: Infrared (IR) Spectroscopy Data for 2-Methyl-4-phenyl-2-butanol

Wavenumber (cm⁻¹)Description
~3400 (broad)O-H stretch (alcohol)
~3000-2850C-H stretch (aliphatic)
~1600, 1495, 1450C=C stretch (aromatic ring)
~750, 700C-H bend (aromatic, monosubstituted)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These protocols are intended to serve as a standard reference for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer operating at a specific proton frequency (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted. The solution is infused into the mass spectrometer. For electron ionization (EI), a small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC), where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical standard.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Compound Chemical Standard Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Spectral Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Interpretation of Spectra Process->Interpret Compare Comparison with Reference Data Interpret->Compare Structure Structural Elucidation & Confirmation Compare->Structure

Caption: Workflow of Spectroscopic Analysis.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity for 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies developed against small molecules is paramount. This guide provides a framework for evaluating the cross-reactivity of antibodies targeting 4-Amino-2-methyl-1-phenylbutan-2-ol, a critical step in the development of robust and reliable immunoassays.

Currently, there is a lack of publicly available experimental data on the cross-reactivity of antibodies specifically raised against this compound. This guide, therefore, outlines the principles and methodologies required to conduct such an evaluation, enabling researchers to generate the necessary data for their specific antibody candidates.

Principles of Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), also binds to other, structurally similar molecules.[1] This phenomenon is governed by the degree of similarity between the epitopes of the target antigen and the other compounds.[2] For small molecules, even minor structural modifications can significantly alter antibody binding, making a thorough cross-reactivity assessment essential to ensure assay specificity.[1] A high degree of cross-reactivity can lead to false-positive results or inaccurate quantification in an immunoassay.[1]

Potential Cross-Reactants for this compound

A critical step in assessing antibody specificity is to test for cross-reactivity against a panel of structurally related compounds. Based on the structure of this compound, the following molecules represent logical candidates for a cross-reactivity panel. These compounds share key structural motifs, such as the phenyl group, the butanol backbone, or the amino and methyl substitutions, which could potentially be recognized by an antibody.

Table 1: Potential Cross-Reactants for this compound Antibody Testing

Compound NameStructureRationale for Inclusion
Target: this compound C₁₁H₁₇NO The immunogen against which the antibody was raised.
4-Amino-2-methyl-4-phenylbutan-2-olC₁₁H₁₇NOIsomer with the phenyl group shifted to the 4-position.[3]
4-Amino-2-methylbutan-2-olC₅H₁₃NOLacks the phenyl group to assess its contribution to binding.[4]
1-Amino-2-methyl-4-phenylbutan-2-olC₁₁H₁₇NOIsomer with the amino group at the 1-position.[5]
4-Amino-2-methyl-1-butanolC₅H₁₃NOLacks the phenyl group and has a primary alcohol.[6]
PhenethylamineC₈H₁₁NA core structural component of the target molecule.
AmphetamineC₉H₁₃NStructurally similar, with a phenyl and amino group.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying the cross-reactivity of antibodies against small molecules.[7] This technique measures the ability of a structurally similar compound to compete with the target antigen for a limited number of antibody binding sites.[8]

Materials:
  • High-bind 96-well microtiter plates

  • Antibody against this compound

  • This compound standard

  • Potential cross-reactant compounds

  • A conjugate of this compound (e.g., conjugated to a carrier protein like BSA or an enzyme like HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Enzyme substrate (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:
  • Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate wells, add 50 µL of a standard or cross-reactant dilution.

    • Immediately add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature, allowing the free analyte and the coated antigen to compete for antibody binding.

  • Washing: Repeat the washing step to remove unbound antibodies and analytes.

  • Detection (if using an unlabeled primary antibody and a labeled secondary): Add 100 µL of an enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature. Follow with a final wash step. (This step is omitted if the primary antibody is enzyme-conjugated).

  • Substrate Addition: Add 100 µL of the enzyme substrate to each well. Incubate in the dark until sufficient color development is observed (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Collection: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Data Presentation and Analysis

The data from the competitive ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.

Cross-reactivity is then calculated as a percentage using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100 [9]

The results should be summarized in a clear, tabular format for easy comparison.

Table 2: Example Cross-Reactivity Data for an Anti-4-Amino-2-methyl-1-phenylbutan-2-ol Antibody

Compound TestedIC50 (ng/mL)% Cross-Reactivity
This compound10100%
4-Amino-2-methyl-4-phenylbutan-2-ol5002%
4-Amino-2-methylbutan-2-ol> 10,000< 0.1%
1-Amino-2-methyl-4-phenylbutan-2-ol1,0001%
Phenethylamine> 10,000< 0.1%

Note: The data presented in this table is hypothetical and serves as an illustration of how to present experimental findings.

Visualizing the Workflow and Concepts

Clear diagrams of the experimental workflow and the underlying principles are essential for communicating the methodology.

cross_reactivity_concept cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity cluster_no_binding No Binding Ab1 Antibody Target Target Antigen (this compound) Ab1->Target Binds Ab2 Antibody Analog Structural Analog Ab2->Analog Binds Ab3 Antibody Unrelated Unrelated Compound Ab3->Unrelated No Binding

Diagram 1: Principle of Antibody Specificity and Cross-Reactivity.

competitive_elisa_workflow A 1. Coat Plate with Antigen-Conjugate B 2. Block Plate A->B C 3. Add Antibody + (Standard or Test Compound) B->C D 4. Competitive Binding Occurs C->D E 5. Wash Plate D->E F 6. Add Substrate E->F G 7. Read Signal F->G H High Signal (Low Analyte) G->H Inverse Relationship I Low Signal (High Analyte) G->I Inverse Relationship

Diagram 2: Competitive ELISA Workflow for Cross-Reactivity.

References

A Comparative Guide to the Synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to 4-Amino-2-methyl-1-phenylbutan-2-ol, a valuable building block in medicinal chemistry. The comparison focuses on the synthesis of the common intermediate, 2-methyl-4-phenylbutan-2-ol, followed by a proposed amination strategy.

Comparison of Synthesis Routes for the Intermediate 2-methyl-4-phenylbutan-2-ol

Two primary routes for the synthesis of the tertiary alcohol intermediate, 2-methyl-4-phenylbutan-2-ol, have been identified and compared based on starting materials, reaction conditions, and reported yields.

ParameterRoute 1: Grignard Reaction with EpoxideRoute 2: Grignard Reaction with Ketone
Starting Materials Benzylmagnesium halide, Isobutylene oxideBenzylacetone, Methylmagnesium chloride
Reaction Type Grignard addition to an epoxideGrignard addition to a ketone
Reported Yield 74%[1]72%[2]
Purity of Product >97%[1]Not explicitly stated, purified by silica gel chromatography[2]
Key Reagents Magnesium, Benzyl halide, Isobutylene oxide, Cu(I) compound (optional)Benzylacetone, Methylmagnesium chloride, THF
Reaction Conditions 0°C to room temperature[1]0°C[2]

Experimental Protocols

Route 1: Synthesis of 2-methyl-4-phenylbutan-2-ol via Grignard Reaction with Isobutylene Oxide

This protocol is adapted from a patented procedure.[1]

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • Benzyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Isobutylene oxide

  • Copper(I) iodide (optional catalyst)

  • Saturated aqueous ammonium chloride solution

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, under an inert atmosphere (e.g., argon), place magnesium turnings and a crystal of iodine.

  • Add a solution of benzyl halide in anhydrous THF dropwise to initiate the Grignard reagent formation.

  • After the reaction begins, add the remaining benzyl halide solution at a rate that maintains a gentle reflux.

  • Once the magnesium is consumed, cool the reaction mixture to 0°C.

  • Optionally, add a catalytic amount of a Cu(I) compound, such as copper(I) iodide.

  • Slowly add a solution of isobutylene oxide in THF to the Grignard reagent at 0°C.

  • After the addition is complete, allow the reaction to stir for a further 2 hours at 0°C.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with toluene.

  • Wash the organic phase twice with saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2-methyl-4-phenylbutan-2-ol with a purity of >97%.[1]

Route 2: Synthesis of 2-methyl-4-phenylbutan-2-ol via Grignard Reaction with Benzylacetone

This protocol is based on a literature procedure.[2]

Materials:

  • Benzylacetone

  • Methylmagnesium chloride (3.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve benzylacetone in anhydrous THF and cool the solution to 0°C.

  • Slowly add a 3.0 M solution of methylmagnesium chloride in THF to the cooled solution.

  • Stir the reaction mixture at 0°C for 10 minutes.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica-gel column chromatography (Hexane/Ethyl Acetate = 4/1) to obtain 2-methyl-4-phenylbutan-2-ol as a colorless oil.[2]

Proposed Amination of 2-methyl-4-phenylbutan-2-ol via Ritter Reaction

The conversion of the tertiary alcohol intermediate to the target amine can be achieved through a Ritter reaction, followed by hydrolysis of the resulting amide. The Ritter reaction is well-suited for tertiary and benzylic alcohols.[3][4][5]

Step 1: Ritter Reaction to form N-(2-methyl-1-phenylbutan-2-yl)acetamide

This is a generalized protocol based on literature for the Ritter reaction of tertiary alcohols.

Materials:

  • 2-methyl-4-phenylbutan-2-ol

  • Acetonitrile

  • Concentrated sulfuric acid (or another suitable acid catalyst)

  • Ice-water bath

  • Sodium carbonate solution

Procedure:

  • In a flask, dissolve 2-methyl-4-phenylbutan-2-ol in an excess of acetonitrile.

  • Cool the mixture in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid to the cooled solution with stirring.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, filter, and concentrate to obtain the crude N-(2-methyl-1-phenylbutan-2-yl)acetamide.

Step 2: Hydrolysis of the Amide to this compound

Materials:

  • N-(2-methyl-1-phenylbutan-2-yl)acetamide

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

  • Reflux apparatus

Procedure:

  • To the crude amide from the previous step, add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • If acidic hydrolysis was performed, neutralize with a base to a pH of >10 and extract the amine with an organic solvent.

  • If basic hydrolysis was performed, extract the amine directly with an organic solvent.

  • Dry the organic extracts, filter, and concentrate to yield the crude this compound.

  • Further purification can be achieved by crystallization or chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for the intermediate and the subsequent amination step.

Caption: Comparative workflow of two synthesis routes to 2-methyl-4-phenylbutan-2-ol and its subsequent amination.

Ritter_Reaction_Mechanism cluster_mechanism Ritter Reaction Mechanism R_OH Tertiary Alcohol (2-methyl-4-phenylbutan-2-ol) Carbocation Tertiary Carbocation R_OH->Carbocation + H+ Nitrilium_ion Nitrilium Ion Carbocation->Nitrilium_ion + CH3CN Nitrile Acetonitrile Nitrile->Nitrilium_ion Amide N-acetylated Intermediate Nitrilium_ion->Amide + H2O Final_Amine Final Amine (this compound) Amide->Final_Amine Hydrolysis

Caption: Simplified signaling pathway of the Ritter reaction for the amination of a tertiary alcohol.

References

A Comparative Guide to the Enantioselective Synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential enantioselective synthetic routes to 4-Amino-2-methyl-1-phenylbutan-2-ol, a chiral amino alcohol with potential applications in pharmaceutical development. Due to the absence of a direct, one-pot enantioselective synthesis in the current literature, this document outlines and compares plausible multi-step strategies based on established asymmetric transformations. The primary focus is on a promising pathway involving the enantioselective epoxidation of an alkene precursor followed by regioselective amination. Alternative approaches are also discussed and compared.

Introduction

This compound is a chiral molecule whose stereoisomers may exhibit distinct biological activities. The development of a robust and efficient enantioselective synthesis is therefore crucial for its evaluation in medicinal chemistry and drug discovery programs. This guide explores potential synthetic pathways, providing detailed hypothetical experimental protocols and a comparative analysis to aid researchers in selecting an appropriate strategy.

Comparison of Proposed Synthetic Strategies

Three primary retrosynthetic approaches have been identified for the enantioselective synthesis of this compound. The most promising of these involves the asymmetric epoxidation of a readily available alkene, followed by the ring-opening of the resulting chiral epoxide.

StrategyKey TransformationPrecursor AvailabilityControl of StereochemistryPotential Challenges
Route 1: Epoxide Ring-Opening Enantioselective epoxidation of 4-phenyl-2-methyl-1-buteneHigh (commercially available or readily synthesized)Well-established methods (e.g., Jacobsen-Katsuki epoxidation) offer high enantioselectivity.Regiocontrol during the epoxide ring-opening step.
Route 2: Asymmetric Ketone Reduction Enantioselective reduction of a protected 4-amino-2-methyl-1-phenylbutan-2-oneModerate (requires multi-step synthesis)Numerous chiral reducing agents and catalysts are available.Synthesis of the prochiral keto-amine precursor is not well-documented.
Route 3: Asymmetric Grignard Addition Asymmetric addition of a methyl Grignard reagent to a protected 1-amino-3-phenylpropan-2-oneLow (requires synthesis of a specific chiral amino ketone)Can be challenging to achieve high diastereo- and enantioselectivity.Potential for side reactions and difficulty in controlling the addition to the sterically hindered ketone.

Detailed Analysis of Route 1: Epoxide Ring-Opening

This strategy involves two key steps: the enantioselective epoxidation of 4-phenyl-2-methyl-1-butene and the subsequent nucleophilic ring-opening of the resulting chiral epoxide with an amine source.

Logical Workflow for Route 1

start 4-phenyl-2-methyl-1-butene epoxidation Enantioselective Epoxidation (Jacobsen-Katsuki Catalyst) start->epoxidation epoxide Chiral 2-methyl-2-(2-phenylethyl)oxirane epoxidation->epoxide ring_opening Nucleophilic Ring-Opening (Ammonia) epoxide->ring_opening product This compound ring_opening->product

Caption: Synthetic pathway via enantioselective epoxidation and subsequent amination.

Step 1: Enantioselective Epoxidation of 4-phenyl-2-methyl-1-butene

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen catalyst.[1][2][3] This method is well-suited for the trisubstituted alkene, 4-phenyl-2-methyl-1-butene.

Experimental Protocol (Hypothetical):

  • Catalyst Preparation: In a round-bottom flask, the chiral (R,R)-Jacobsen's catalyst (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) (0.05 eq) is dissolved in a suitable solvent such as dichloromethane (DCM).

  • Reaction Setup: To this solution, 4-phenyl-2-methyl-1-butene (1.0 eq) is added. The mixture is cooled to 0 °C.

  • Oxidant Addition: A buffered solution of sodium hypochlorite (NaOCl, commercial bleach, 1.5 eq) is added slowly over a period of 2-3 hours, maintaining the temperature at 0 °C. The use of a phase-transfer catalyst may be beneficial.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, chiral 2-methyl-2-(2-phenylethyl)oxirane, is purified by flash column chromatography on silica gel.

Expected Outcome: This reaction is anticipated to produce the chiral epoxide with high enantiomeric excess (ee > 90%). The choice of the (R,R) or (S,S) enantiomer of the Jacobsen catalyst will determine the absolute configuration of the resulting epoxide.

Step 2: Nucleophilic Ring-Opening of Chiral 2-methyl-2-(2-phenylethyl)oxirane

The ring-opening of the epoxide with an amine nucleophile is the final step to introduce the amino functionality. The regioselectivity of this SN2 reaction is critical. Attack at the more substituted carbon is required to yield the desired product. This can often be achieved under forcing conditions (high temperature and pressure) with ammonia.

Experimental Protocol (Hypothetical):

  • Reaction Setup: The chiral 2-methyl-2-(2-phenylethyl)oxirane (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol, in a sealed pressure vessel.

  • Ammonia Addition: A large excess of aqueous or methanolic ammonia (e.g., 10-20 eq) is added to the solution.

  • Reaction Conditions: The vessel is sealed and heated to a temperature between 100-150 °C for 12-24 hours. The pressure will increase significantly, so appropriate safety precautions must be taken.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS to follow the disappearance of the starting epoxide.

  • Work-up: After cooling to room temperature, the solvent and excess ammonia are removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining inorganic salts.

  • Purification: The crude this compound is purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride).

Expected Outcome: This reaction should yield the target amino alcohol. The regioselectivity will need to be carefully analyzed to confirm the desired isomer is the major product.

Alternative Ring-Opening Strategies

To potentially improve regioselectivity and avoid harsh conditions, alternative nucleophiles and catalysts could be employed.

cluster_0 Alternative Nucleophiles cluster_1 Potential Catalysts Sodium Azide Sodium Azide Protected Amine (e.g., Benzylamine) Protected Amine (e.g., Benzylamine) Lewis Acids (e.g., Ti(OiPr)4) Lewis Acids (e.g., Ti(OiPr)4) Zeolites Zeolites

Caption: Alternative reagents for the epoxide ring-opening step.

Using sodium azide followed by reduction would provide an alternative route to the primary amine. The use of a protected amine like benzylamine, followed by deprotection, could also be considered. Lewis acid catalysts may promote the desired regioselectivity under milder conditions.

Data Summary (Hypothetical)

The following table summarizes the expected outcomes for the proposed synthetic route. These values are based on typical results for similar transformations reported in the literature and would require experimental validation.

StepReactionCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)ee (%)
1Enantioselective Epoxidation(R,R)-Jacobsen's Catalyst, NaOClDCM/H₂O02-470-85>90
2Nucleophilic Ring-OpeningAqueous Ammonia (excess)Methanol12012-2450-70>90

Conclusion

The enantioselective synthesis of this compound is a challenging but achievable goal for researchers in drug development. The most promising strategy outlined in this guide involves the Jacobsen-Katsuki epoxidation of 4-phenyl-2-methyl-1-butene, followed by a regioselective ring-opening with ammonia. While this guide provides detailed hypothetical protocols based on established chemical principles, experimental optimization of reaction conditions will be necessary to achieve high yields and enantioselectivity. The alternative strategies discussed offer additional avenues for exploration should the primary route prove challenging. This comparative guide serves as a foundational resource for the development of a robust and scalable synthesis of this chiral amino alcohol.

References

Comparative Bioactivity of 4-Amino-2-methyl-1-phenylbutan-2-ol Stereoisomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methyl-1-phenylbutan-2-ol is a chiral molecule existing as two stereoisomers, the (R)- and (S)-enantiomers. In drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological properties. Enantiomers of the same compound can exhibit significantly different bioactivities, from variations in potency and efficacy to entirely different pharmacological effects. This guide provides a comparative overview of the bioactivity of the stereoisomers of this compound. Due to the limited publicly available data specifically comparing the bioactivities of the (R)- and (S)-enantiomers of this compound, this guide will focus on presenting a framework for such a comparison and detailing the necessary experimental protocols.

Data Presentation

A comprehensive comparison of the bioactivity of this compound stereoisomers would require quantitative data from a battery of in vitro and in vivo assays. The following table provides a template for summarizing such data. At present, specific comparative data for these stereoisomers is not available in the public domain.

Biological Target/Assay(R)-4-Amino-2-methyl-1-phenylbutan-2-ol(S)-4-Amino-2-methyl-1-phenylbutan-2-olReference
Receptor Binding Affinity (Ki, nM)
Dopamine Transporter (DAT)Data not availableData not available
Serotonin Transporter (SERT)Data not availableData not available
Norepinephrine Transporter (NET)Data not availableData not available
Monoamine Reuptake Inhibition (IC50, µM)
Dopamine ReuptakeData not availableData not available
Serotonin ReuptakeData not availableData not available
Norepinephrine ReuptakeData not availableData not available
In Vivo Activity
Locomotor Activity (e.g., ED50, mg/kg)Data not availableData not available
Acute Toxicity (e.g., LD50, mg/kg)Data not availableData not available

Experimental Protocols

To generate the comparative data outlined above, the following experimental methodologies would be essential.

In Vitro Monoamine Transporter Binding and Reuptake Assays

These assays are crucial for determining the interaction of the stereoisomers with key targets in the central nervous system.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of each stereoisomer for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the human recombinant DAT, SERT, or NET.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of the test compound (each stereoisomer).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki values using the Cheng-Prusoff equation.

2. Synaptosomal Monoamine Reuptake Assays:

  • Objective: To measure the functional inhibition of dopamine, serotonin, and norepinephrine reuptake by each stereoisomer.

  • Methodology:

    • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and frontal cortex for norepinephrine).

    • Pre-incubate the synaptosomes with increasing concentrations of the test compound.

    • Initiate the reuptake process by adding a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Terminate the reuptake after a short incubation period by rapid filtration.

    • Measure the radioactivity accumulated within the synaptosomes.

    • Determine the IC₅₀ values for the inhibition of reuptake for each stereoisomer.

In Vivo Behavioral Pharmacology

1. Locomotor Activity:

  • Objective: To assess the stimulant or depressant effects of the stereoisomers on the central nervous system.

  • Methodology:

    • Acclimate mice to an open-field arena.

    • Administer various doses of each stereoisomer (or vehicle control) to different groups of mice.

    • Place the mice individually in the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.

    • Analyze the data to determine the dose-response relationship for each stereoisomer's effect on locomotor activity.

Mandatory Visualizations

To facilitate the understanding of the experimental workflows, the following diagrams are provided.

Experimental_Workflow_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay CellCulture Cells expressing transporter Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Incubation Incubate membranes, radioligand & test compound MembranePellet->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

Signaling_Pathway_Monoamine_Reuptake cluster_synapse Synaptic Cleft cluster_drug_action Drug Action Presynaptic Presynaptic Neuron Monoamine Monoamine Presynaptic->Monoamine Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal Transporter Monoamine Transporter Transporter->Presynaptic Vesicle Vesicle Monoamine->Transporter Reuptake Receptor Receptor Monoamine->Receptor Receptor->Postsynaptic Stereoisomer 4-Amino-2-methyl-1-phenyl- butan-2-ol Stereoisomer Stereoisomer->Transporter Inhibition

Caption: Monoamine Reuptake Inhibition Pathway.

Conclusion

The comprehensive bioactivity profiling of the stereoisomers of this compound is essential for understanding their therapeutic potential and risk assessment. The experimental protocols and data presentation framework provided in this guide offer a systematic approach for researchers to conduct and report such comparative studies. The generation of this data will be invaluable for the scientific community and will facilitate informed decisions in drug discovery and development. At present, the lack of specific comparative data in the public domain highlights a significant knowledge gap that warrants future investigation.

Establishing Purity Standards for 4-Amino-2-methyl-1-phenylbutan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for establishing purity standards for the novel chiral amino alcohol, 4-Amino-2-methyl-1-phenylbutan-2-ol. By examining a plausible synthetic route, predicting potential impurities, and detailing robust analytical methodologies, this document serves as a resource for ensuring the quality and consistency of this compound in research and development settings. The guide also draws comparisons with two structurally related and commercially available chiral amino alcohols, Phenylephrine and Octopamine, to provide context and established benchmarks for purity analysis.

Synthesis and Potential Impurities

A likely synthetic pathway for this compound involves the reductive amination of a β-hydroxy ketone precursor, 4-hydroxy-4-methyl-1-phenylpentan-2-one. This method is advantageous for its convergence and potential for stereocontrol.[1][2]

A proposed two-step synthesis is outlined below:

  • Aldol Condensation: Acetone and acetophenone undergo an aldol condensation to form 4-hydroxy-4-phenylpentan-2-one.

  • Reductive Amination: The resulting β-hydroxy ketone is then subjected to reductive amination to yield the final product, this compound.

This synthetic approach can introduce several potential impurities that need to be monitored and controlled.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameStructureOrigin
4-hydroxy-4-phenylpentan-2-one(Structure of the starting ketone)Unreacted starting material from the reductive amination step.
Intermediate Imine(Structure of the imine)Incomplete reduction during the reductive amination.
Di-alkylated Amine(Structure of the di-alkylated product)Over-reaction during the reductive amination.
Acetophenone(Structure of acetophenone)Unreacted starting material from the aldol condensation.
Acetone(Structure of acetone)Unreacted starting material from the aldol condensation.

Comparative Analysis with Alternative Amino Alcohols

For the purpose of establishing benchmarks for purity standards, this compound is compared with two widely used chiral amino alcohols in the pharmaceutical industry: Phenylephrine and Octopamine.

Table 2: Comparison of this compound with Phenylephrine and Octopamine

PropertyThis compoundPhenylephrineOctopamine
IUPAC Name This compound(R)-3-hydroxy-α-[(methylamino)methyl]benzenemethanol(R)-4-(2-amino-1-hydroxyethyl)phenol
Molecular Formula C₁₁H₁₇NOC₉H₁₃NO₂C₈H₁₁NO₂
Molecular Weight 179.26 g/mol 167.21 g/mol 153.18 g/mol
Key Structural Features Tertiary alcohol, primary amine, phenyl groupSecondary alcohol, secondary amine, phenolic hydroxyl groupSecondary alcohol, primary amine, phenolic hydroxyl group
Common Applications Research chemical, potential pharmaceutical intermediateDecongestant, vasopressor[3]Neurotransmitter, dietary supplement[4][5]

Analytical Methodologies for Purity Determination

To ensure the purity of this compound, a combination of chromatographic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the main compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in this compound, pre-column derivatization is necessary for sensitive UV detection. A well-established method involves derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with the primary amine to form a highly fluorescent and UV-active isoindole derivative.[6][7][8]

Experimental Protocol: HPLC with Pre-column OPA Derivatization

  • Derivatization Reagent: Prepare a fresh solution of o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) in a borate buffer (pH 9.5).

  • Sample Preparation: Mix the sample solution containing this compound with the derivatization reagent and allow it to react for a specific time (e.g., 2 minutes) at room temperature before injection.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 330 nm or a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the amino alcohol. Silylation is a common technique where active hydrogens in the hydroxyl and amino groups are replaced with a trimethylsilyl (TMS) group.[9][10][11]

Experimental Protocol: GC-MS with Silylation

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Sample Preparation: Evaporate the sample to dryness and add the silylation reagent. Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C).

    • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-500.

Visualization of Analytical Workflows

To provide a clear overview of the processes involved in establishing purity standards, the following diagrams illustrate the key workflows.

Synthesis_and_Impurity_Analysis cluster_synthesis Synthesis cluster_analysis Purity Analysis Start Acetone + Acetophenone Aldol Aldol Condensation Start->Aldol Ketone 4-hydroxy-4-methyl- 1-phenylpentan-2-one Aldol->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Amine 4-Amino-2-methyl- 1-phenylbutan-2-ol HPLC HPLC-UV/Fluorescence (OPA Derivatization) Amine->HPLC GCMS GC-MS (Silylation) Amine->GCMS Reductive_Amination->Amine Purity Purity Determination HPLC->Purity GCMS->Purity

Caption: Synthetic pathway and subsequent purity analysis workflow.

HPLC_Workflow Sample Sample of this compound Derivatization Pre-column Derivatization with OPA/3-MPA Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Data Data Analysis and Purity Calculation Detection->Data

Caption: HPLC analysis workflow with pre-column derivatization.

GCMS_Workflow Sample Sample of this compound Derivatization Silylation (e.g., with BSTFA) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Analysis and Impurity Identification Detection->Data

Caption: GC-MS analysis workflow with silylation.

Conclusion

Establishing robust purity standards for novel compounds like this compound is paramount for its successful application in research and drug development. By understanding its synthetic route and potential impurities, and by employing validated analytical methods such as HPLC and GC-MS, researchers can ensure the quality, safety, and efficacy of their work. The comparison with established amino alcohols like Phenylephrine and Octopamine provides valuable context for setting appropriate purity specifications. The detailed protocols and workflows presented in this guide offer a comprehensive starting point for the quality control of this promising chemical entity.

References

A Researcher's Guide to Inter-Laboratory Validation of 4-Amino-2-methyl-1-phenylbutan-2-ol Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of analytical methods is paramount. This guide provides a comprehensive overview of the inter-laboratory validation process for assays of 4-Amino-2-methyl-1-phenylbutan-2-ol, a key chemical entity. By comparing potential analytical techniques and outlining the principles of validation, this document serves as a practical resource for establishing robust and transferable analytical methods.

Comparison of Potential Analytical Methods

The quantification of this compound in various matrices can be approached using several analytical techniques. The two most common and suitable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Below is a comparative summary of typical performance data for HPLC and GC methods, based on validated assays for similar amino alcohol compounds. This data provides a benchmark for what can be expected during the validation of an assay for this compound.

Table 1: Comparison of Typical Performance Data for HPLC and GC Methods

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD%)
- Repeatability (Intra-day)< 2.0%< 3.0%
- Intermediate Precision (Inter-day)< 3.0%< 5.0%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Specificity High (with appropriate column and detector)High (with appropriate column and detector)
Robustness Generally goodCan be sensitive to matrix effects

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories. Below are generalized experimental protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in pharmaceutical formulations.

1. Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

2. Mobile Phase:

  • A gradient mixture of acetonitrile and a suitable buffer (e.g., ammonium formate or phosphate buffer) is typically used. The exact gradient program should be optimized to achieve good separation of the analyte from any impurities or matrix components.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Filter the sample solution through a 0.45 µm filter before injection.

4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column temperature: 30 °C

  • Injection volume: 10 µL

  • Detector wavelength: 210 nm (for UV detection) or appropriate mass transitions for MS detection.

5. Calibration:

  • Prepare a series of calibration standards of this compound in the expected concentration range.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography (GC) Method

This method is often employed for the analysis of volatile impurities or when derivatization can enhance sensitivity and selectivity.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column with a suitable stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Carrier Gas:

  • Helium or Nitrogen at a constant flow rate.

3. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol or dichloromethane).

  • Derivatization with a suitable agent (e.g., silylating agent) may be necessary to improve the volatility and thermal stability of the analyte.

4. GC Conditions:

  • Injector temperature: 250 °C

  • Detector temperature: 280 °C

  • Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the analyte.

5. Calibration:

  • Prepare calibration standards and analyze them under the same GC conditions as the samples.

  • Construct a calibration curve to quantify the analyte in the samples.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to demonstrate the reproducibility and robustness of an analytical method when used by different analysts in different laboratories with different equipment.

Inter_Laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting Phase A Define Validation Protocol B Select Participating Laboratories A->B C Prepare and Distribute Standardized Samples B->C D Laboratories Analyze Samples C->D E Data Collection and Reporting D->E F Statistical Analysis of Results E->F G Evaluation of Method Performance F->G H Final Validation Report G->H

Caption: Workflow of an inter-laboratory validation study.

The successful completion of this workflow provides strong evidence that the analytical method is suitable for its intended purpose and can be reliably used across different testing sites.

Conclusion

A Researcher's Guide to Comparing Reference Standards of 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a high-quality, well-characterized reference standard is a critical first step in ensuring the accuracy and reproducibility of experimental results. This guide provides a framework for the comparative evaluation of 4-Amino-2-methyl-1-phenylbutan-2-ol reference standards from various suppliers. Due to the limited availability of public-facing comparative data and Certificates of Analysis (COAs), this guide presents a methodology for conducting an in-house comparison, complete with hypothetical data to illustrate the process.

Understanding the Compound

This compound is a chemical compound with the CAS number 63574-07-2 and the molecular formula C11H17NO.[1] Its structure is characterized by a phenyl group, a tertiary alcohol, and a primary amine, making it a chiral molecule. The quality of a reference standard for this compound is determined by its purity, the profile of any impurities, and its stability.

Comparative Data of Reference Standards

A direct comparison of reference standards requires obtaining the Certificate of Analysis (COA) from each supplier. Key quantitative parameters to compare are summarized below. The following table presents a hypothetical comparison of reference standards from three different suppliers.

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC) 99.8%99.5%99.9%
Purity (by qNMR) 99.7%Not Provided99.8%
Major Impurity 1 0.12%0.25%0.05%
Major Impurity 2 0.05%0.15%Not Detected
Water Content (Karl Fischer) 0.1%0.2%0.08%
Residual Solvents <0.05%<0.1%<0.02%
Assay (Titration) 99.9%99.6%Not Provided

Experimental Protocols for Comparative Analysis

To independently verify the quality of a reference standard, a series of analytical tests should be performed. Below are standardized protocols for key analytical methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is essential for separating and quantifying the main compound from its impurities.

hplc_workflow prep Sample Preparation hplc HPLC System prep->hplc Inject column C18 Column hplc->column Mobile Phase Flow detection UV Detector (210 nm) column->detection Elution data Data Analysis detection->data Chromatogram

Caption: HPLC workflow for purity analysis.

Protocol:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the reference standard in the mobile phase.

Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

ms_workflow sample_infusion Sample Infusion ionization Electrospray Ionization (ESI) sample_infusion->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum qnmr_workflow sample_prep Sample & Internal Standard Weighing dissolution Dissolution in Deuterated Solvent sample_prep->dissolution nmr_acquisition NMR Data Acquisition dissolution->nmr_acquisition processing Data Processing & Integration nmr_acquisition->processing calculation Purity Calculation processing->calculation supplier_selection start Start: Need Reference Standard request_coa Request COA from Suppliers start->request_coa compare_data Compare Purity & Impurity Data request_coa->compare_data in_house_verification Perform In-house Verification (HPLC, MS, qNMR) compare_data->in_house_verification If necessary select_supplier Select Best Supplier compare_data->select_supplier If data is sufficient in_house_verification->select_supplier

References

Safety Operating Guide

Essential Safety & Logistical Information for Handling 4-Amino-2-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 4-Amino-2-methyl-1-phenylbutan-2-ol. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Summary

This compound is a chemical compound that poses several health risks. According to safety data, it is known to cause skin irritation, serious eye damage, and may cause respiratory irritation[1][2]. Therefore, appropriate precautions must be taken during handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Standard/Material Reason for Use
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 / EN 166To prevent eye contact which can cause serious damage[1][2].
Hand Protection Chemical-resistant glovesNitrile or Butyl rubberProtects against skin irritation. Nitrile and Butyl gloves are effective against a range of chemicals, including alcohols and amines[3].
Body Protection Laboratory coat or chemical-resistant apronFlame-retardant and chemical-resistant materialPrevents contact with skin and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation.NIOSH/MSHA approved respiratorTo prevent respiratory tract irritation[1][2].
Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of exposure and accidents.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Donning PPE :

    • Put on a laboratory coat.

    • Wear safety glasses with side shields or goggles.

    • Don the appropriate chemical-resistant gloves (Nitrile or Butyl).

  • Handling the Chemical :

    • Carefully open the container, avoiding inhalation of any vapors.

    • Dispense the required amount of the chemical, minimizing the creation of dust or aerosols.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, and open flames as a general precaution for organic chemicals[4][5][6].

  • Post-Handling :

    • Decontaminate the work surface after use.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

    • Remove laboratory coat before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations[5].

    • Do not dispose of this chemical down the drain or in the regular trash.

    • Engage a licensed chemical waste disposal company for collection and disposal[7].

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous chemical waste.

    • After thorough rinsing, the container can be disposed of as non-hazardous waste, or recycled if permitted by local regulations. Puncture the container to prevent reuse[7].

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_coat Lab Coat gather_materials->don_coat don_goggles Goggles/Glasses don_coat->don_goggles don_gloves Gloves don_goggles->don_gloves open_container Open Container in Hood don_gloves->open_container dispense Dispense Chemical open_container->dispense close_container Close Container dispense->close_container decontaminate Decontaminate Area close_container->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_waste Collect Chemical Waste wash_hands->collect_waste rinse_container Triple Rinse Container collect_waste->rinse_container dispose_waste Dispose via Licensed Company rinse_container->dispose_waste

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.